beta-D-Glucopyranoside, (3beta,25R)-spirost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-6-deoxy-alpha-L-mannopyranosyl-(1-4))-
Description
Properties
CAS No. |
50773-42-7 |
|---|---|
Molecular Formula |
C51H82O20 |
Molecular Weight |
1015.2 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-46-39(59)36(56)34(54)23(4)64-46)41(61)43(31(18-52)67-48)69-47-40(60)37(57)42(24(5)65-47)68-45-38(58)35(55)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20-,21+,22+,23+,24+,26+,27-,28+,29?,30+,31-,32+,33+,34?,35-,36-,37+,38+,39-,40-,41+,42+,43-,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1 |
InChI Key |
OZIHYFWYFUSXIS-KORJSKJVSA-N |
Isomeric SMILES |
CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Pictograms |
Irritant |
Synonyms |
diosgenin 3-O-alpha-rhamnopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4)-(alpha-rhamnopyranosyl-(1-2))-beta-glucopyranoside formosanin C Paris saponin II |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of Diosgenin Tetraglycoside
Endogenous Biosynthetic Pathways in Planta
The formation of diosgenin (B1670711) and its glycosides in plants is a well-orchestrated sequence of biochemical events. The initial stages involve the synthesis of the 30-carbon compound squalene (B77637), which serves as a crucial precursor. researchgate.net This is followed by the formation of a cholesterol or sitosterol (B1666911) intermediate, which then undergoes a series of modifications, including catalysis by cytochrome P450 enzymes and glycosylation by UDP-glycosyltransferases, to ultimately yield diosgenin saponins (B1172615). oup.com
Upstream Isoprenoid Pathways
The journey towards diosgenin tetraglycoside begins with the synthesis of the five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). updatepublishing.comfrontiersin.org These fundamental building blocks are produced through two distinct pathways located in different cellular compartments. nih.govdoi.org
The mevalonate (B85504) (MVA) pathway, primarily occurring in the cytoplasm, is a key route for the biosynthesis of isoprenoid precursors. nih.govdoi.org This pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. nih.gov Key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) play a critical regulatory role in this pathway. frontiersin.orgnih.gov In several plant species, the MVA pathway is considered the principal source of precursors for diosgenin synthesis. nih.gov
Operating within the plastids, the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway provides an alternative route to IPP and DMAPP. nih.govdoi.org While the MVA pathway is often cited as the primary contributor, studies have shown that the MEP pathway also plays a significant role in providing precursors for diosgenin biosynthesis, indicating a degree of crosstalk between the cytosolic and plastidial isoprenoid pathways. doi.orgcas.cz The enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a key regulatory point in the MEP pathway. frontiersin.orgnih.gov
| Pathway | Location | Starting Material | Key Enzyme | Precursor Produced |
| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | HMGR | Isopentenyl diphosphate (IPP) |
| 2-C-methyl-D-erythritol-4-phosphate (MEP) Pathway | Plastids | Pyruvate and Glyceraldehyde-3-phosphate | DXR | IPP and DMAPP |
This table summarizes the key features of the upstream isoprenoid pathways involved in providing the basic building blocks for diosgenin biosynthesis.
Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP units, are joined together by the enzyme squalene synthase (SQS) to create the 30-carbon linear molecule, squalene. updatepublishing.com Squalene then undergoes epoxidation, a reaction catalyzed by squalene epoxidase (SQE), to form 2,3-oxidosqualene (B107256). updatepublishing.com This molecule represents a critical branch point in terpenoid metabolism, serving as the last common precursor for the synthesis of both sterols and triterpenoids. nih.govmdpi.com The cyclization of 2,3-oxidosqualene dictates the subsequent biosynthetic fate, leading to either steroidal saponins like diosgenin or other classes of triterpenoids.
Downstream Sterol Biosynthesis and Conversion
Following the formation of 2,3-oxidosqualene, the pathway proceeds towards the synthesis of the characteristic steroidal nucleus of diosgenin. This involves a series of cyclization and modification reactions catalyzed by a suite of specific enzymes.
| Enzyme | Substrate | Product | Role in Diosgenin Biosynthesis |
| Squalene Synthase (SQS) | Farnesyl pyrophosphate (FPP) | Squalene | Condensation to form the C30 precursor |
| Squalene Epoxidase (SQE) | Squalene | 2,3-Oxidosqualene | Epoxidation to form the cyclization substrate |
| Cycloartenol Synthase (CAS) | 2,3-Oxidosqualene | Cycloartenol | Initial cyclization to form the sterol backbone precursor |
This table outlines the key enzymes and their functions in the initial downstream steps of diosgenin biosynthesis.
Role of Cytochrome P450 Monooxygenases (CYP450s) in Hydroxylation and Oxidation (e.g., C-16, C-22, C-26)
The conversion of cholesterol to diosgenin is a critical part of the biosynthetic pathway, characterized by a series of hydroxylation and oxidation reactions catalyzed by Cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups at specific carbon positions on the cholesterol backbone, namely C-16, C-22, and C-26. semanticscholar.orgmdpi.comnih.gov This series of oxidative modifications ultimately leads to the formation of the characteristic spiroketal side chain of diosgenin. researchgate.net
Research has indicated that the hydroxylation of cholesterol is likely catalyzed by specific CYP enzymes. semanticscholar.org For instance, enzymes belonging to the CYP90G family are capable of catalyzing the hydroxylation of cholesterol at both the C-16 and C-22 positions. researchgate.net Following this, another group of enzymes, specifically from the CYP94D family, is involved in the subsequent hydroxylation at the C-26 position, which is a crucial step in forming the diosgenin structure. researchgate.net In some plants, such as Dioscorea zingiberensis, a series of hydroxylation, oxidation, and ring formation reactions on the cholesterol side chain, catalyzed by CYP450s, leads to the production of diosgenin. mdpi.com
Functional Characterization of Specific CYP450 Genes (e.g., DzinCYP94D144, DzinCYP90G6, CYP90B71)
Specific CYP450 genes have been identified and functionally characterized, revealing their precise roles in the diosgenin biosynthetic pathway. In Dioscorea zingiberensis, a P450 gene cluster containing DzinCYP90B71, DzinCYP94D144, and DzinCYP90G6 has been shown to be pivotal for the origin of diosgenin biosynthesis. nih.gov The genes DzinCYP90G6 and DzinCYP94D144 are orthologs of genes that catalyze the production of diosgenin from cholesterol. nih.gov
Functional studies have demonstrated the specific activities of these enzymes. For example, DzCYP90B71 is responsible for 22R-oxidation, while DzCYP90G6 catalyzes C16-oxidation. mdpi.com The co-expression of DzCYP90B71 and DzCYP90G6 in tobacco has been shown to produce C16,22-dihydrocholesterol from cholesterol. mdpi.com Furthermore, the gene DzCYP72A12-4 has been identified as a sterol C26-hydroxylase in D. zingiberensis. nih.gov The heterologous expression of DzCYP90B71, DzCYP90G6, and DzCYP72A12-4 in tobacco resulted in the production of diosgenin, confirming their collective role in the pathway. nih.govresearchgate.net
Table 1: Functionally Characterized CYP450 Genes in Diosgenin Biosynthesis
| Gene Name | Species | Proposed Function | Citation |
|---|---|---|---|
| DzinCYP94D144 | Dioscorea zingiberensis | Catalyzes the formation of diosgenin from cholesterol. | nih.govresearchgate.net |
| DzinCYP90G6 | Dioscorea zingiberensis | C16-oxidation; catalyzes the formation of diosgenin from cholesterol. | mdpi.comnih.govresearchgate.net |
| DzinCYP90B71 | Dioscorea zingiberensis | 22R-oxidation of cholesterol. | mdpi.comnih.gov |
| DzCYP72A12-4 | Dioscorea zingiberensis | Sterol C26-hydroxylase. | nih.gov |
Elucidation of UDP-Glycosyltransferases (UGTs) in Glycosylation Reactions (e.g., C-3 position)
Following the formation of the diosgenin aglycone, UDP-glycosyltransferases (UGTs) play a crucial role in the subsequent glycosylation steps, which are essential for the synthesis of diosgenin tetraglycoside. nih.gov These enzymes catalyze the transfer of sugar moieties from an activated sugar donor, such as UDP-glucose, to the diosgenin molecule. nih.gov The primary site for the initial glycosylation is the hydroxyl group at the C-3 position of the diosgenin. mdpi.comfrontiersin.org This initial glucosylation is a key step that initiates the formation of the sugar chain. biorxiv.org The attachment of various sugar moieties, including glucose, rhamnose, and arabinose, to the C-3 hydroxyl group leads to the formation of diverse steroidal saponins with varying sugar chain lengths and compositions. biorxiv.orgresearchgate.net
Identification and Characterization of Specific UGTs (e.g., UGT93M3, UGT738A3, RhaGT, Dz3GT1, Dz3GT2)
Several specific UGTs involved in the glycosylation of diosgenin and related steroidal saponins have been identified and characterized. In Trillium tschonoskii, a novel rhamnosyltransferase, UGT738A3, was identified. This enzyme is responsible for converting triglycosides into tetraglycosides, specifically catalyzing the conversion of polyphyllin III to polyphyllin II and pennogenin (B1253130) 3-O-beta-chacotrioside to polyphyllin VII. biorxiv.org
In Paris polyphylla, a series of UGTs have been characterized. UGT73CR1 has shown the ability to glycosylate various steroidal sapogenins, with a high affinity for diosgenin. nih.gov Another enzyme from this plant, UGT73CE1, acts as a steroid glucoside 2'-O-rhamnosyltransferase, adding a rhamnose moiety to the 2'-position of diosgenin 3-O-glucosides. nih.govresearchgate.net The characterization of these enzymes provides insight into the sequential assembly of the sugar chain attached to the diosgenin core.
Table 2: Identified and Characterized UGTs in Steroidal Saponin (B1150181) Biosynthesis
| Enzyme Name | Species | Function | Substrate(s) | Product(s) | Citation |
|---|---|---|---|---|---|
| UGT738A3 | Trillium tschonoskii | Rhamnosyltransferase | Polyphyllin III, Pennogenin 3-O-beta-chacotrioside | Polyphyllin II, Polyphyllin VII | biorxiv.org |
| UGT73CR1 | Paris polyphylla | Glycosylates steroidal sapogenins | Diosgenin | Diosgenin glycoside | nih.gov |
| UGT73CE1 | Paris polyphylla | Steroid glucoside 2'-O-rhamnosyltransferase | Diosgenin 3-O-glucoside | Diosgenin 3-O-rhamnosyl-(1→2)-glucoside | nih.govresearchgate.net |
Regulatory Mechanisms of Diosgenin Biosynthesis
The production of diosgenin and its glycosides is a tightly regulated process at both the transcriptional and epigenetic levels. These regulatory mechanisms ensure that the biosynthesis is coordinated with the plant's developmental and environmental needs.
Transcriptional Regulation by Transcription Factors (e.g., MYB, AP2/ERF)
Transcription factors (TFs) are key regulators of gene expression, and several families of TFs have been implicated in controlling the diosgenin biosynthetic pathway. biorxiv.org Families such as MYB, AP2/ERF, bHLH, and WRKY are known to play significant roles in regulating the biosynthesis of various secondary metabolites, including terpenoids and steroids. biorxiv.orgmdpi.comresearchgate.netscispace.com
In Dioscorea cirrhosa, transcriptome analysis identified 22 TFs that are strongly associated with genes involved in diosgenin biosynthesis. nih.gov These TFs belong to families including MYB and AP2/ERF. nih.gov Similarly, in Dioscorea zingiberensis, TFs from the AP2, MYB, WRKY, and bHLH families are suggested to influence the expression of genes in the diosgenin pathway. oup.com Overexpression of a specific HD-ZIP I transcription factor, DZHDZ32, in D. zingiberensis led to a significant increase in the accumulation of diosgenin, indicating its role as a positive regulator of the pathway. mdpi.com
Epigenetic Regulation (e.g., CpG Islands)
Epigenetic mechanisms, particularly DNA methylation at CpG islands, have been identified as a significant regulatory layer in diosgenin biosynthesis. ksbmb.or.kr CpG islands are genomic regions with a high frequency of CpG dinucleotides and are often associated with gene promoters. frontiersin.org The methylation status of these islands can influence the transcriptional activity of nearby genes. frontiersin.org
In the context of diosgenin biosynthesis in Dioscorea, it has been found that CpG islands play a role in regulating gene expression within the pathway. nih.govscribd.com A comparative study between the high-diosgenin-producing Dioscorea zingiberensis and the low-diosgenin-producing Dioscorea rotundata revealed differences in the CpG density upstream of diosgenin biosynthesis genes. nih.gov Specifically, the CpG density was higher in D. rotundata compared to D. zingiberensis, suggesting that epigenetic modifications contribute to the differential expression of diosgenin biosynthetic genes between these species and, consequently, to the varying levels of diosgenin accumulation. nih.gov This indicates that CpG islands have evolved to modulate gene expression and balance the metabolic flux between diosgenin and starch biosynthesis in yams. nih.gov
Hormonal and Environmental Modulators (e.g., Methyl Jasmonate)
The biosynthesis of diosgenin, a key precursor for many steroidal drugs, can be significantly influenced by various hormonal and environmental factors. mdpi.com Among these, the plant defense elicitor, methyl jasmonate (MeJA), has been shown to be a potent modulator. mdpi.comnih.gov
Application of MeJA to plants has been demonstrated to increase the accumulation of diosgenin. mdpi.com For instance, treating fenugreek (Trigonella foenum-graecum) seedlings with MeJA resulted in a notable increase in diosgenin levels. mdpi.comnih.gov This elicitation is linked to the upregulation of key genes in the mevalonate (MVA) pathway, which is the metabolic route leading to diosgenin biosynthesis. mdpi.comnih.gov Specifically, MeJA treatment has been found to increase the expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and sterol-3-β-glucosyl transferase (STRL) genes. mdpi.comnih.gov The HMGR enzyme is particularly crucial as it catalyzes a rate-limiting step in the isoprenoid pathway, providing the precursor for both primary and secondary metabolites, including diosgenin. mdpi.com
The effect of MeJA on diosgenin production can be dose-dependent, with optimal concentrations leading to the most significant increases. mdpi.com Studies have shown that while a certain concentration of MeJA can lead to a substantial fold-increase in diosgenin content, higher concentrations may result in a diminished effect. mdpi.comresearchgate.net This suggests a complex regulatory network where the plant's response to the elicitor is finely tuned.
Beyond MeJA, other factors such as ethylene (B1197577) have also been reported to enhance both HMGR gene expression and diosgenin levels in plant cultures. mdpi.com These findings highlight the potential of using elicitors to manipulate plant metabolic pathways for enhanced production of valuable secondary metabolites like diosgenin.
Carbon Flux Partitioning and Metabolic Bottlenecks
The biosynthesis of diosgenin originates from the isoprenoid pathway, which also produces essential molecules for the plant's primary functions. mdpi.com Therefore, there is a competition for precursors between these pathways. A significant bottleneck in many biotechnological production systems is the efficient channeling of carbon towards the specific secondary metabolite of interest. himpharm.com
Identifying and alleviating these metabolic bottlenecks is a key area of research. This can involve optimizing fermentation conditions, such as temperature and the addition of specific reagents, to favor the desired biotransformation. acs.orgresearchgate.net Furthermore, understanding the genetic regulation of the metabolic pathways allows for targeted genetic engineering to enhance the flow of carbon towards diosgenin synthesis. For example, the discovery that certain transcription factors can upregulate key biosynthetic genes offers a promising avenue for increasing production. mdpi.com The development of microbial strains with enhanced enzymatic activities for saponin hydrolysis also directly addresses a major bottleneck in the conversion process. acs.org
Cholesterol as a Precursor in Diosgenin Biosynthesis: Recent Debates and Evidence
The biosynthetic origin of diosgenin has been a subject of scientific debate, with cholesterol being a central molecule in the discussion. frontiersin.orgnih.gov For a considerable time, cholesterol was widely proposed to be the direct precursor for diosgenin biosynthesis in plants. frontiersin.orgnih.govnih.gov This hypothesis was supported by studies that identified and characterized cytochrome P450 enzymes capable of catalyzing the multi-step oxidation of cholesterol to form diosgenin in heterologous systems like yeast. frontiersin.orgnih.govmdpi.com These enzymes are crucial for the formation of the characteristic 5,6-spiroketal moiety of diosgenin. researchgate.net
However, recent research has presented evidence that challenges the direct and sole precursor role of cholesterol in some plants. frontiersin.orgnih.gov Studies on fenugreek (Trigonella foenum-graecum) have shown that the biosynthesis of diosgenin does not always run in parallel with that of cholesterol. frontiersin.orgnih.gov For instance, when specific inhibitors of the upstream mevalonate (MVA) and methylerythritol phosphate (B84403) (MEP) pathways were used, the accumulation of diosgenin and cholesterol showed different patterns. frontiersin.orgnih.gov In some cases, an increase in cholesterol levels was observed alongside a decrease or no change in diosgenin levels, suggesting that they may not be directly linked in a simple precursor-product relationship in vivo. frontiersin.org
Furthermore, comparative transcriptome analyses in different plant species have suggested that other sterols, such as β-sitosterol, might also serve as precursors for diosgenin biosynthesis. frontiersin.orgnih.gov The levels of 24-alkyl sterols like β-sitosterol have been found to be comparable to diosgenin levels in some plants, lending support to this alternative hypothesis. frontiersin.orgnih.gov
Despite the ongoing debate, the involvement of cholesterol in the broader pathway remains significant. Engineered microbial systems, particularly in Saccharomyces cerevisiae, have successfully demonstrated the de novo synthesis of diosgenin starting from cholesterol. nih.gov These engineered yeast strains, with optimized expression of key enzymes and elimination of competing metabolic pathways, have achieved gram-scale production of diosgenin, underscoring the feasibility of the cholesterol-to-diosgenin conversion. nih.gov
The current understanding suggests that while cholesterol can be converted to diosgenin, the physiological precursor in different plant species might vary, and other sterols could also play a role. The elucidation of the complete biosynthetic network in various diosgenin-producing plants is still an active area of research. nih.gov
Enzymatic and Microbial Biotransformation of Diosgenin Precursors
The conversion of naturally occurring steroidal saponins into the valuable aglycone diosgenin is a critical step in its industrial production. nih.govrsc.org Traditional methods relying on harsh acid hydrolysis are fraught with environmental issues, prompting the development of more sustainable enzymatic and microbial biotransformation processes. nih.govrsc.org
Microbial Conversion of Steroidal Saponins to Diosgenin
Microorganisms offer a promising alternative for the clean and efficient production of diosgenin from its saponin precursors. acs.orgresearchgate.netnih.gov This biotransformation approach leverages the metabolic capabilities of various fungi and bacteria to hydrolyze the sugar moieties attached to the diosgenin backbone. nih.govresearchgate.net
Isolation and Characterization of Biotransforming Microorganisms (e.g., Talaromyces stollii CLY-6, Mycolicibacterium sp. HK-90)
A key aspect of developing effective biotransformation processes is the identification and characterization of potent microorganisms. rsc.orgnih.gov Researchers have screened various microbial sources to find strains capable of efficiently converting steroidal saponins. nih.govrsc.org
One such promising microorganism is the fungus Talaromyces stollii CLY-6. rsc.orgrsc.org This strain was identified through screening as being highly effective in transforming steroid saponins into diosgenin. rsc.orgrsc.org Genomic analysis of T. stollii CLY-6 revealed the presence of numerous glycoside hydrolases, the enzymes responsible for this conversion. researchgate.net
Another significant microorganism is the novel bacterial strain Mycolicibacterium sp. HK-90. nih.govresearchgate.net This bacterium has demonstrated the ability to degrade diosgenin, which involves the selective removal of the 5,6-spiroketal structure. nih.gov While the primary focus of research on this strain has been on the further breakdown of diosgenin to produce other steroid precursors, its ability to act on the diosgenin molecule highlights the diverse metabolic capabilities of microorganisms in steroid modification. nih.govbohrium.comresearchfloor.org The identification of the gene clusters responsible for diosgenin catabolism in Mycolicibacterium sp. HK-90 provides valuable insights into the biochemical mechanisms involved. nih.gov
The isolation and characterization of such microorganisms are crucial for advancing the green production of steroidal compounds. nih.govbohrium.com
Identification of Key Glycosidases (e.g., α-L-rhamnosidase, β-D-glucosidase)
The microbial conversion of steroidal saponins to diosgenin is mediated by a suite of specific enzymes known as glycosidases. rsc.orgneptjournal.com These enzymes act by cleaving the glycosidic bonds that link sugar molecules to the diosgenin aglycone. nih.gov Two of the most important enzymes in this process are α-L-rhamnosidase and β-D-glucosidase. rsc.orgtandfonline.com
α-L-rhamnosidase is responsible for hydrolyzing the terminal α-L-rhamnosyl groups from the saponin structure. rsc.orgsiftdesk.org This is often one of the initial steps in the deglycosylation process. neptjournal.comindexcopernicus.com Following the removal of rhamnose, β-D-glucosidase comes into play, cleaving the remaining glucose units from the saponin. rsc.orgfrontiersin.org The sequential action of these enzymes ultimately liberates the diosgenin molecule. researchgate.nettandfonline.com
Research on the fungus Talaromyces stollii CLY-6 led to the discovery of novel α-L-rhamnosidase (Rhase-TS) and β-D-glucosidase (Gluase-TS) enzymes. rsc.org Functional studies confirmed that Rhase-TS specifically hydrolyzes the terminal α-L-1,2-rhamnoside of steroidal saponins, while Gluase-TS removes the residual glucose groups. rsc.org The characterization of these enzymes, including their optimal temperature and pH, provides a foundation for developing efficient enzyme-based production processes for diosgenin. rsc.orgco99.net
The identification and characterization of these key glycosidases from various microbial sources are essential for designing effective biocatalytic systems for the clean and sustainable production of diosgenin. rsc.orgresearchgate.netresearchgate.net
Optimization of Enzymatic Hydrolysis for Diosgenin Production
The production of diosgenin, a crucial precursor for numerous synthetic steroidal drugs, has traditionally relied on acid hydrolysis, a process fraught with environmental concerns. rsc.orgnih.gov Enzymatic hydrolysis presents a greener and more efficient alternative, and significant research has been dedicated to optimizing this biocatalytic process. rsc.orgmdpi.com The core principle involves the use of specific enzymes to cleave the sugar moieties from diosgenin glycosides, such as diosgenin tetraglycoside, to yield the aglycone, diosgenin. wikipedia.orgnih.gov
Researchers have explored various microbial sources for potent hydrolytic enzymes. For instance, a strain of Talaromyces stollii (CLY-6) was identified for its ability to efficiently transform steroid saponins into diosgenin. rsc.org This led to the discovery and characterization of two key enzymes: an α-L-rhamnosidase (Rhase-TS) and a β-D-glucosidase (Gluase-TS). rsc.org Rhase-TS was found to specifically hydrolyze the terminal α-L-1,2-rhamnoside of the saponin, while Gluase-TS releases the remaining glucose units. rsc.org This two-step enzymatic process, when optimized, achieved a diosgenin yield of up to 96.5% at the gram level. rsc.org
Optimization strategies often involve statistical methods like Response Surface Methodology (RSM) with a Box-Behnken design (BBD). mdpi.comtandfonline.com These methods help in identifying the optimal conditions for several factors that influence the enzymatic reaction, such as pH, temperature, enzyme-to-substrate ratio, and reaction time. For example, in one study using a cellulase (B1617823) for the hydrolysis of total steroidal saponins (TSS), the optimized conditions were found to be a pH of 4.2, a temperature of 53°C, and a cellulase to TSS ratio of 3:1 (w/w) for 6 hours, resulting in a high yield of Prosapogenin (B1211922) A. researchgate.net Another study optimized the hydrolysis of Protogracillin using β-dextranase, achieving a 96.4 ± 1.4% yield of Prosapogenin A under optimized conditions of pH 4.81 and 56.7°C for 4 hours. tandfonline.comresearchgate.net
The choice of enzyme and the optimization of reaction conditions are critical for maximizing the yield and purity of diosgenin while minimizing environmental impact. rsc.orgresearchgate.net
Biotransformation of Diosgenin into Steroid Precursors by Microorganisms
Microorganisms serve as powerful biocatalysts for converting diosgenin into valuable steroid precursors, offering an environmentally benign alternative to chemical synthesis. nih.govfrontiersin.org This biotransformation primarily involves the modification of the diosgenin molecule, particularly the cleavage of its spiroketal side chain, to produce intermediates like 9α-hydroxyandrostenedione (9-OHAD) and 9,16-dihydroxy-pregn-4-ene-3,20-dione (9,16-(OH)2-PG). nih.gov
Several microbial strains, particularly from the genus Mycolicibacterium (formerly Mycobacterium), have been identified for their ability to metabolize diosgenin. nih.govfrontiersin.org For instance, a novel strain, Mycolicibacterium sp. HK-90, has demonstrated efficiency in degrading diosgenin. nih.gov The biotransformation process in this strain involves the initial removal of the 5,6-spiroketal structure, followed by the cleavage of the steroid nucleus. nih.gov
Genetic and metabolic engineering strategies are employed to enhance the production of specific steroid precursors. By inactivating key genes involved in steroid catabolism, such as the 3-ketosteroid-Δ1-dehydrogenase (kstD) genes, the metabolic pathway can be blocked at desired points, leading to the accumulation of specific intermediates. nih.gov For example, the inactivation of the kstD2 gene in the SCG-2 gene cluster of Mycolicibacterium sp. HK-90 resulted in the conversion of diosgenin to 9-OHAD and 9,16-(OH)2-PG. nih.gov Furthermore, a triple deletion mutant (mHust-ΔkstD1,2,3) was engineered to accumulate 9-OHAD from phytosterols (B1254722) and both 9-OHAD and 9,16-(OH)2-PG from diosgenin. nih.gov
Fungi, such as Cunninghamella elegans and Aspergillus nidulans, have also been shown to transform diosgenin into androstenes, which are key intermediates for the synthesis of sex hormones. researchgate.net
Table 1: Microbial Biotransformation of Diosgenin
| Microorganism | Substrate | Key Products | Reference |
|---|---|---|---|
| Mycolicibacterium sp. HK-90 (wild type) | Diosgenin | Degradation products | nih.gov |
| Mycolicibacterium sp. HK-90 (m-ΔkstD2 mutant) | Diosgenin | 9-OHAD, 9,16-(OH)2-PG | nih.gov |
| Mycolicibacterium sp. HK-90 (mHust-ΔkstD1,2,3 mutant) | Diosgenin | 9-OHAD, 9,16-(OH)2-PG, 9-OHTS | nih.gov |
| Cunninghamella elegans | Diosgenin | Androstenes | researchgate.net |
| Aspergillus nidulans | Diosgenin | Androstenes | researchgate.net |
Mechanisms of Spiroketal Ring Cleavage
The cleavage of the spiroketal ring of diosgenin is a critical and challenging step in its biotransformation to steroid precursors. nih.gov While the precise biochemical mechanisms are still being unraveled, it is understood that this process is enzymatically driven, primarily by cytochrome P450 (CYP450) monooxygenases. nih.govrsc.org
The proposed mechanism involves an initial hydroxylation of the spiroketal side chain. nih.gov This is followed by bond cleavage, which can occur through different routes. One proposed pathway involves the cleavage of the C-22/C-26 oxygen bridge, leading to the formation of a furostanol-type skeleton. nih.govresearchgate.net In some cases, this can be followed by the formation of an epoxy bridge, for instance, between C-18 and C-22. nih.govresearchgate.net
Another mechanism involves a monooxygenase attack that introduces two hydroxyl groups, forming catechol-like intermediates, which are then susceptible to ring cleavage by reacting with activated oxygen. nih.gov The regioselectivity and stereoselectivity of these reactions are dictated by the specific P450 enzymes present in the microorganism. nih.gov
The degradation of diosgenin by Mycolicibacterium sp. HK-90 is known to involve the selective removal of the 5,6-spiroketal structure before the degradation of the steroid nucleus. nih.gov The identification of the specific gene clusters, such as SCG-2 in this strain, that encode the enzymes responsible for diosgenin degradation is a significant step towards understanding and engineering these pathways for industrial applications. nih.gov
Engineered Microbial Systems for Heterologous Biosynthesis of Diosgenin and its Glycosides
The heterologous biosynthesis of diosgenin and its glycosides in engineered microbial systems, such as yeast (Saccharomyces cerevisiae), represents a promising strategy for sustainable and controlled production. nih.govnih.gov This approach involves reconstructing the diosgenin biosynthetic pathway from a precursor like cholesterol in a microbial host. nih.govfrontiersin.org
The biosynthesis of diosgenin from cholesterol is catalyzed by two key cytochrome P450 enzymes: a steroid C-16,22-dihydroxylase and a C-26 hydroxylase. nih.govnih.gov Genes encoding these enzymes have been identified in plants like Dioscorea zingiberensis, Paris polyphylla, and Trigonella foenum-graecum. nih.govfrontiersin.org
A significant challenge in this process is the efficient production of the cholesterol precursor in the microbial host. To overcome this, researchers have constructed chimeric pathways by integrating genes from various organisms. For instance, genes from zebrafish, which have a more efficient cholesterol pathway than plants, have been integrated into yeast to boost cholesterol accumulation. nih.gov
Once a cholesterol-producing yeast platform is established, the heterologous expression of the plant-derived P450 genes can lead to the synthesis of diosgenin. nih.govnih.gov Further engineering can introduce glycosyltransferases to produce diosgenin glycosides. For example, the identification and characterization of a trillin rhamnosyltransferase (DzGT1) from D. zingiberensis provides the genetic tool to convert trillin (diosgenin-3-O-glucoside) to prosapogenin A, a step towards the complete biosynthesis of dioscin (B1662501) (a tetraglycoside). frontiersin.orgnih.gov
Metabolic engineering strategies are crucial for optimizing the flux through the biosynthetic pathway and increasing the final product yield. nih.gov This includes balancing the carbon flux between essential metabolic pathways and the engineered diosgenin pathway. nih.gov Through such efforts, researchers have successfully produced diosgenin in engineered yeast, demonstrating the feasibility of this approach for industrial-scale production. nih.govnih.gov
Table 2: Key Enzymes in Heterologous Diosgenin Biosynthesis
| Enzyme | Function | Source Organism | Reference |
|---|---|---|---|
| Steroid C-16,22-dihydroxylase (e.g., DzinCYP90G6) | Dihydroxylation of cholesterol | Dioscorea zingiberensis | nih.govnih.gov |
| C-26 hydroxylase (e.g., DzinCYP94D144) | Hydroxylation at C-26 of the dihydroxylated intermediate | Dioscorea zingiberensis | nih.govnih.gov |
| Trillin rhamnosyltransferase (DzGT1) | Glycosylation of trillin to form prosapogenin A | Dioscorea zingiberensis | frontiersin.orgnih.gov |
Table 3: List of Mentioned Compounds
Extraction and Isolation Methodologies for Diosgenin Tetraglycoside
Conventional Extraction Techniques
Conventional methods for extracting diosgenin (B1670711) tetraglycoside primarily involve the use of solvents and, for analytical purposes or aglycone production, acid hydrolysis. These foundational techniques have been widely practiced, though they often present challenges regarding efficiency and environmental impact.
Solvent Extraction (e.g., Ethanol (B145695), Chloroform)
Solvent extraction is a fundamental step in isolating steroidal saponins (B1172615), including diosgenin tetraglycoside, from their plant sources. The choice of solvent is critical and is based on the polarity of the target compound. The process typically begins with an initial extraction of the raw plant material using a polar solvent to draw out the glycosides.
Ethanol and methanol, often in aqueous solutions, are commonly used for the initial extraction of saponins from the plant matrix. nih.govgoogle.com For instance, studies on various plant materials have tested different concentrations of ethanol, with ranges of 70-85% being effective for extracting total steroidal saponins. nih.govresearchgate.netmdpi.com The powdered plant material is typically soaked or refluxed with the solvent, which is then filtered to separate the liquid extract from the solid plant residue. nih.gov This initial extract contains a mixture of saponins, including the target tetraglycoside.
Following the initial extraction, further purification steps are necessary. These often involve liquid-liquid partitioning with a series of solvents of varying polarity. Chloroform (B151607), a nonpolar organic solvent, is used in this context to separate the desired saponins from other compounds based on their differential solubility. researchgate.net For example, after an initial aqueous ethanol extraction, the resulting product might be partitioned with chloroform to remove less polar impurities or to selectively extract certain sapogenins after hydrolysis. slideshare.net The final isolation of pure diosgenin tetraglycoside from the crude extract typically requires advanced chromatographic techniques.
Acid Hydrolysis-Based Extraction
Acid hydrolysis is a critical technique in the study of steroidal saponins, but its primary role is not the isolation of the intact glycoside. Instead, this method is intentionally destructive, designed to break the glycosidic bonds that link the sugar chains to the aglycone (sapogenin) core. wikipedia.org The process involves heating the saponin (B1150181) extract in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). researchgate.netnih.gov
This hydrolysis cleaves the four sugar units from the diosgenin tetraglycoside, yielding the sugar-free aglycone, diosgenin. wikipedia.orgmdpi.com Therefore, acid hydrolysis is a method for the production and subsequent extraction of diosgenin itself, rather than a technique for isolating the parent diosgenin tetraglycoside. slideshare.netnih.gov It is a common preparatory step for the quantification of total sapogenin content in a plant sample or for the commercial synthesis of steroidal drugs where diosgenin is the key precursor. wikipedia.orgnih.gov While essential in the broader context of diosgenin chemistry, it represents the breakdown, not the preservation, of the tetraglycoside structure.
Advanced Extraction Technologies
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced technologies have been developed. These "green" extraction techniques offer enhanced efficiency and are more environmentally friendly.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create acoustic cavitation in the solvent. nih.gov This phenomenon generates tiny, imploding bubbles that disrupt the plant cell walls, facilitating the release of intracellular compounds and enhancing mass transfer between the solvent and the plant material. nih.govresearchgate.net UAE is noted for reducing extraction times and energy consumption compared to traditional methods. researchgate.net
For the extraction of steroidal saponins, UAE has been shown to be highly effective. nih.govnih.gov Key parameters that are optimized include solvent type and concentration, temperature, time, and ultrasonic power. Studies have shown that aqueous ethanol solutions are effective solvents for UAE of saponins. researchgate.netactapol.net For example, an optimized UAE process for total saponins from Aralia taibaiensis identified an ethanol concentration of 73%, an ultrasound time of 34 minutes, and a temperature of 61°C as optimal. nih.govnih.gov Similarly, research on fenugreek seeds found that 80% ethanol for 50-60 minutes yielded a high content of diosgenin (post-hydrolysis), demonstrating the method's efficiency. researchgate.netnih.gov
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating causes the plant cells to rupture due to increased internal pressure, releasing the target compounds into the solvent. bioline.org.br MAE significantly shortens extraction times and reduces solvent usage. nih.gov
MAE has been successfully applied to extract steroidal saponins from various plant sources, such as Dioscorea zingiberensis. nih.govbioline.org.br The efficiency of MAE is influenced by factors like microwave power, extraction time, solvent choice, and the solid-to-liquid ratio. In one study, optimal conditions for extracting total steroid saponins were 75% ethanol, a temperature of 75°C, and an irradiation power of 600 W. google.com Another study comparing MAE to conventional heating for the hydrolysis of saponins found that MAE produced a similar amount of diosgenin in just 20 minutes as conventional methods did in 5 hours. mdpi.com
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the solvent. researchgate.netgreenskybio.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. This allows it to penetrate solid materials like a gas while dissolving compounds like a liquid. greenskybio.com
SFE is particularly advantageous because it avoids the use of organic solvents, and the resulting extract is pure after the CO₂ is simply depressurized and evaporates. researchgate.net For extracting polar compounds like saponin tetraglycosides, the nonpolar supercritical CO₂ is typically modified with a polar co-solvent, such as ethanol. scilit.com SFE has been used to extract steroidal saponins and sapogenins from sources like fenugreek seeds. scispace.com The process can be optimized by adjusting pressure, temperature, and the amount of co-solvent to selectively extract the desired compounds with high purity. researchgate.netscispace.com
Isolation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a multi-step isolation and purification strategy is essential to obtain pure diosgenin tetraglycoside. This typically involves a combination of liquid-liquid extraction, solid-phase extraction, and various chromatographic techniques. nih.govijcpa.in
Liquid-liquid extraction is a fundamental technique used for the initial fractionation of the crude extract. nih.govijcpa.in This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com For saponin isolation, a common approach involves dissolving or suspending the crude extract in water and then partitioning it against an organic solvent like n-butanol. researchgate.net The saponins, including diosgenin tetraglycoside, tend to have a higher affinity for the n-butanol phase, which can then be separated and concentrated. researchgate.netresearchgate.net This step effectively removes highly polar or non-polar impurities, enriching the saponin content in the n-butanol fraction. For instance, in the isolation of saponins from Cestrum nocturnum, a primary fractionation was achieved by resuspending the crude extract in water and performing sequential extractions with solvents of increasing polarity, including hexane, dichloromethane, ethyl acetate (B1210297), and n-butanol. mdpi.com
Solid-phase extraction is a widely used technique for sample clean-up and fractionation, offering an alternative to LLE that often reduces solvent consumption and improves efficiency. google.comuoa.gr SPE separates compounds based on their affinity for a solid sorbent material packed in a cartridge or column. uoa.gr For the purification of steroidal saponins, reversed-phase (RP) SPE, often using a C18-bonded silica (B1680970) sorbent, is commonly employed. nih.govnih.gov The crude or partially purified extract is loaded onto the SPE cartridge, and a stepwise gradient of a solvent system, such as methanol/water, is used to elute fractions with different polarities. nih.gov This allows for the effective enrichment of saponins. For example, a methanolic extract of Dioscorea villosa was subjected to SPE on a C18 cartridge with a methanol/water gradient, which successfully enriched fractions containing steroidal glycosides. nih.gov Similarly, SPE with a C18 cartridge has been used to purify steroidal saponins from garlic extracts before further analysis. nih.gov
| Technique | Principle | Common Solvents/Sorbents | Application Example |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids | n-butanol/water | Initial fractionation of crude plant extracts to enrich saponins. researchgate.net |
| Solid Phase Extraction (SPE) | Differential affinity for a solid sorbent | Reversed-phase C18 silica | Clean-up and enrichment of steroidal glycosides from extracts. nih.gov |
Chromatography is the cornerstone of final purification, enabling the separation of individual saponins from the enriched fractions. The complexity and structural similarity of saponins often necessitate the use of multiple chromatographic steps. researchgate.net
Open column chromatography is a traditional and widely used method for the large-scale, initial separation of compounds from a partially purified extract. nih.gov The separation is based on the differential adsorption of the sample components to a stationary phase (e.g., silica gel) and their elution with a mobile phase of varying polarity. nih.gov For saponin purification, silica gel is a common stationary phase, and a gradient of solvents like chloroform, methanol, and water is often used for elution. researchgate.net For instance, crude sapogenin extract from Helicteres isora was chromatographed on silica gel plates with a solvent system of chloroform:acetic acid:methanol:water to separate diosgenin. nih.gov
Medium Pressure Liquid Chromatography (MPLC) is a more advanced and efficient version of column chromatography that utilizes a pump to force the mobile phase through the column at a moderate pressure. nih.govesn.ac.lk This results in better resolution and faster separation times compared to traditional CC. MPLC is frequently used for the fractionation of complex extracts containing steroidal saponins. nih.govnih.govfums.ac.ir Reversed-phase (RP-18) columns are often employed with a gradient solvent system, such as water and methanol, to separate saponin-rich fractions. nih.govnih.gov For example, a chloroform-methanol extract of Allium giganteum was fractionated by MPLC on an RP-18 column using a linear gradient of water to methanol, allowing for the collection of fractions enriched in steroidal saponins. nih.gov Similarly, MPLC has been successfully applied to separate flabelliferins (steroidal saponins) from palmyrah fruit pulp. esn.ac.lk
| Technique | Stationary Phase | Typical Mobile Phase | Key Features |
|---|---|---|---|
| Column Chromatography (CC) | Silica gel | Chloroform:Methanol:Water gradients | Suitable for large-scale initial separation. nih.gov |
| Medium Pressure Liquid Chromatography (MPLC) | Reversed-phase (RP-18) | Water:Methanol gradients | Improved resolution and faster separation than CC. nih.govesn.ac.lk |
Chromatographic Purification Techniques
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that circumvents the use of a solid support matrix, thereby eliminating issues such as irreversible adsorption of the sample. nih.govuc.pt This method is particularly advantageous for the separation of natural products like steroidal saponins due to its high sample loading capacity, speed, and the ability to achieve high purity and recovery of target compounds. nih.gov The separation is based on the differential partitioning of solutes between two immiscible liquid phases, one of which is held stationary while the other (the mobile phase) is pumped through it.
The selection of a suitable two-phase solvent system is the most critical parameter in developing an effective HSCCC separation method. For polar compounds like diosgenin tetraglycoside, which possesses multiple sugar moieties, the solvent system must provide appropriate hydrophobicity to achieve a suitable partition coefficient (K). nih.gov Researchers have successfully utilized various solvent systems for the separation of steroidal saponins from plant sources, particularly from the Dioscorea genus, which is rich in these compounds. nih.govmdpi.combrieflands.com
One study on the separation of steroidal saponins from Dioscorea zingiberensis employed a two-phase solvent system of ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v). nih.gov This system, with the lower aqueous phase as the mobile phase, allowed for the successful isolation of five different steroid saponins. nih.gov In another instance, a multi-step HSCCC approach was used to isolate saponins from Dioscorea villosa. researchgate.netresearchgate.net The initial separation used a reversed-phase mode with an n-hexane:n-butanol:water (3:7:10, v/v/v) system to separate furostanol saponins. researchgate.net A subsequent normal-phase separation of the spirostanol-rich fraction was performed using a chloroform:methanol:isopropanol:water (10:6:1:4, v/v/v/v) system. researchgate.netresearchgate.net
A notable success in isolating a compound structurally similar to the target of this article is the purification of diosgenin 3-O-[α-L-rhamnopyranosyl(1→2)]-[β-D-glucopyranosyl(1→3)-β-D-glucopyranosyl(1→4)]-β-D-glucopyranoside, a diosgenin tetraglycoside, from the roots of Dioscorea villosa. This was achieved using a two-phase solvent system composed of chloroform-methanol-isopropanol-water (7:6:1:4, v/v/v/v), yielding a product with 99.5% purity. researchgate.net Detection for these non-chromophoric compounds is typically achieved using an Evaporative Light Scattering Detector (ELSD). nih.govnih.gov
Table 1: HSCCC Parameters for Steroidal Saponin Separation
| Parameter | Value/Description | Source |
|---|---|---|
| Instrument | High-Speed Counter-Current Chromatography (HSCCC) System | nih.govresearchgate.net |
| Solvent System 1 | Ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v) | nih.gov |
| Mobile Phase 1 | Lower aqueous phase | nih.gov |
| Flow Rate 1 | 2.0 mL/min | nih.gov |
| Revolution Speed 1 | 850 rpm | nih.gov |
| Solvent System 2 | Chloroform-methanol-isopropanol-water (7:6:1:4, v/v/v/v) | researchgate.net |
| Sample Size 2 | 300 mg of saponin-rich extract | researchgate.net |
| Yield (Compound 4) | 6.2 mg | researchgate.net |
| Purity (Compound 4) | 99.5% | researchgate.net |
| Detector | Evaporative Light Scattering Detector (ELSD) | nih.govnih.gov |
Preparative Thin Layer Chromatography (PTLC)
Preparative Thin Layer Chromatography (PTLC) is a solid-liquid adsorption chromatographic technique used for the purification of compounds on a larger scale than analytical TLC. core.ac.uk It involves applying the sample as a band onto a thick layer of adsorbent (commonly silica gel) coated on a glass plate. core.ac.ukusu.ac.id The plate is then developed in a chamber containing a suitable mobile phase. The separated bands of compounds are visualized (e.g., under UV light or by staining a small section), and the adsorbent containing the target compound is scraped from the plate. The compound is then eluted from the adsorbent with a strong solvent. core.ac.uk
While PTLC is a versatile and cost-effective purification method, its application for highly polar glycosides like diosgenin tetraglycoside can be challenging. researchgate.net It is often used for the separation of the less polar aglycone, diosgenin, after acid hydrolysis of the saponin extract. For instance, diosgenin has been isolated from crude extracts using solvent systems like chloroform, hexane, and acetone (B3395972) (23:5:2, v/v/v) or toluene:ethyl acetate (8:2, v/v). core.ac.ukresearchgate.net
For the separation of intact saponins, more polar solvent systems are required. A mixture of chloroform, methanol, and water in various proportions is frequently used for the TLC analysis of saponins. researchgate.net In some cases, acidification of the mobile phase with acetic acid can improve separation. researchgate.net The visualization of saponins on a TLC plate typically requires a derivatizing agent, such as an anisaldehyde-sulfuric acid reagent, followed by heating. core.ac.ukomicsonline.org
The successful application of PTLC for a complex glycoside depends heavily on the selection of the stationary and mobile phases to achieve adequate resolution between compounds with similar polarities. For preparative purposes, the thickness of the adsorbent layer is typically between 0.5 to 2.0 mm, allowing for a higher sample load (from 10 mg to over 90 mg depending on the separation difficulty). core.ac.uk While direct PTLC isolation of a diosgenin tetraglycoside is not extensively documented, the technique remains a viable step in a multi-stage purification strategy, potentially for fractionating a crude extract before a final polishing step with a higher resolution method like HSCCC or preparative HPLC.
Table 2: PTLC General Parameters for Saponin/Sapogenin Separation
| Parameter | Value/Description | Source |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 | usu.ac.idresearchgate.net |
| Plate Thickness | 0.5 - 2.0 mm (Preparative) | core.ac.uk |
| Mobile Phase (Aglycone) | Toluene: Ethyl acetate (8:2, v/v) | researchgate.net |
| Mobile Phase (Aglycone) | Chloroform: Hexane: Acetone (23:5:2, v/v/v) | core.ac.uk |
| Visualization Reagent | Anisaldehyde-sulfuric acid or 50% H₂SO₄, followed by heating | core.ac.ukusu.ac.id |
| Sample Loading | 10 - 90 mg | core.ac.uk |
| Elution from Silica | Polar solvent (e.g., Methanol, Ethyl Acetate) | core.ac.ukusu.ac.id |
Structural Elucidation of Diosgenin Tetraglycoside
Advanced Spectroscopic Techniques
Modern structural elucidation heavily depends on sophisticated spectroscopic methods that probe the atomic and molecular properties of a compound. For complex molecules like diosgenin (B1670711) tetraglycoside, a suite of techniques is employed to piece together the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment, connectivity, and spatial relationships of atoms. For diosgenin tetraglycoside, both one-dimensional and two-dimensional NMR experiments are essential for a complete structural assignment. semanticscholar.org
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the structure of diosgenin tetraglycoside.
The ¹H NMR spectrum displays signals for each unique proton in the molecule. Key signals for the diosgenin aglycone include those for the steroidal methyl groups. For instance, in a typical diosgenin derivative, singlets for the Me-18 and Me-19 protons can be observed. ptfarm.pl The spectrum also shows signals for the olefinic proton at C-6 and the proton at C-16, which are characteristic of the spirostane skeleton. ptfarm.pluj.edu.pl Furthermore, the anomeric protons of the four sugar units appear as distinct signals, and their chemical shifts and coupling constants provide initial clues about the nature of the sugars and their anomeric configurations (α or β). uj.edu.plnih.gov
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spiroketal carbon (C-22) of the diosgenin core gives a characteristic signal. ptfarm.pl The signals for the aglycone's C-3, C-5, and C-6 are also readily identifiable. Glycosylation at the C-3 position of the aglycone results in a significant downfield shift of the C-3 signal and smaller upfield shifts of the adjacent C-2 and C-4 signals. ptfarm.pluj.edu.pl The ¹³C NMR spectrum also displays distinct signals for each carbon in the four sugar residues, including the anomeric carbons which resonate in a specific region of the spectrum. semanticscholar.orgnih.gov
A representative set of ¹H and ¹³C NMR data for a diosgenin tetraglycoside is presented below. The specific compound is (25R)-spirost-5-en-3β-ol 3-O-α-rhamnopyranosyl-(1→4)-α-rhamnopyranosyl-(1→4)-[α-rhamnopyranosyl-(1→2)]-glucopyranoside. ptfarm.pl
Table 1: ¹H and ¹³C NMR Data for a Diosgenin Tetraglycoside Aglycone
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 3 | ~78.0 | - |
| 5 | 140.88 | - |
| 6 | 121.82 | 5.32 |
| 16 | - | 4.53 |
| 18 | - | 0.82 (s) |
| 19 | - | 1.04 (s) |
| 22 | 109.3 | - |
Data sourced from studies on similar spirostanol (B12661974) saponins (B1172615) and may vary slightly based on the specific tetraglycoside structure and solvent used. ptfarm.pluj.edu.pl
Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of a Diosgenin Tetraglycoside
| Sugar Residue | Anomeric ¹³C (ppm) | Anomeric ¹H (ppm, J in Hz) |
| Glucose | ~100.0 | 4.92 |
| Rhamnose I | ~101.0 | 6.38 (br s) |
| Rhamnose II | ~102.0 | 5.81 (br s) |
| Rhamnose III | ~103.0 | 6.26 (br s) |
Data represents typical chemical shifts for sugar moieties in steroidal glycosides and is based on published data for similar compounds. ptfarm.pluj.edu.pl
Two-dimensional (2D) NMR experiments are crucial for establishing the complex connectivities and spatial relationships within diosgenin tetraglycoside. semanticscholar.orgnih.gov These experiments correlate signals from different nuclei, providing a roadmap of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. princeton.edu It is instrumental in tracing the proton-proton spin systems within each sugar ring and through the steroidal backbone. semanticscholar.org
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons, revealing the entire spin system of a sugar residue, from the anomeric proton to the terminal protons. princeton.edu This is particularly useful for identifying the individual monosaccharide units. semanticscholar.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu NOESY is critical for determining the stereochemistry of the aglycone and the sequence of the sugar units by observing correlations between protons on different residues. semanticscholar.orgnih.gov For example, a NOE correlation between an anomeric proton of one sugar and a proton on another sugar or the aglycone confirms their spatial proximity. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.edu This allows for the unambiguous assignment of carbon signals based on their attached, and often more resolved, proton signals. semanticscholar.org
Through the combined interpretation of these 1D and 2D NMR experiments, the complete planar structure and relative stereochemistry of diosgenin tetraglycoside can be meticulously pieced together.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of diosgenin tetraglycoside and for obtaining information about its structure through fragmentation analysis. scribd.com
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with a high-energy electron beam. This process typically causes extensive fragmentation of the molecule. While EI-MS can be very useful for the structural elucidation of smaller, more volatile compounds, its application to large, non-volatile molecules like diosgenin tetraglycoside is limited. scribd.com The high energy of EI often leads to the loss of the molecular ion peak, making it difficult to determine the molecular weight. However, EI-MS can provide characteristic fragmentation patterns of the aglycone after chemical hydrolysis of the sugar moieties. researchgate.net
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing large, polar, and thermally labile molecules like saponins. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a fine, charged needle, creating a mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with minimal fragmentation.
ESI-MS is invaluable for determining the molecular weight of diosgenin tetraglycoside by observing the molecular ion peak, often as a protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺. mdpi.comnih.gov Furthermore, by inducing fragmentation within the mass spectrometer (a technique known as tandem mass spectrometry or MS/MS), a fragmentation pattern can be generated. mdpi.comnih.gov This pattern typically shows the sequential loss of the individual sugar units from the aglycone. mdpi.com The mass differences between the fragment ions correspond to the masses of the monosaccharide residues (e.g., 146 Da for a deoxyhexose like rhamnose and 162 Da for a hexose (B10828440) like glucose), which helps to confirm the composition and sequence of the carbohydrate chain. mdpi.com High-resolution ESI-MS can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. mdpi.comresearchgate.net
Table 3: Common Mass Losses Observed in ESI-MS/MS of a Diosgenin Tetraglycoside
| Lost Fragment | Mass (Da) |
| Deoxyhexose (e.g., Rhamnose) | 146 |
| Hexose (e.g., Glucose) | 162 |
This table illustrates typical mass losses corresponding to sugar units, which are crucial for interpreting the fragmentation patterns in the mass spectrum of a diosgenin tetraglycoside. mdpi.com
GC-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the large molecular weight and low volatility of steroidal glycosides like diosgenin tetraglycoside, direct analysis is not feasible. Therefore, GC-MS is typically employed to analyze the constituent parts of the molecule after chemical degradation, primarily acid hydrolysis. researchgate.netsemanticscholar.orgmdpi.com
The hydrolysis step cleaves the glycosidic bonds, liberating the steroidal aglycone, diosgenin, and the individual sugar units. The resulting diosgenin can then be extracted and analyzed by GC-MS. researchgate.netscielo.br The identification of diosgenin is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. scielo.br The mass spectrum of diosgenin exhibits a characteristic fragmentation pattern that allows for its unequivocal identification. scielo.brresearchgate.net For instance, a significant peak corresponding to diosgenin is often observed at a specific retention time, such as 27.5 minutes in some analyses. researchgate.net
Similarly, the sugar units released during hydrolysis can be analyzed by GC-MS after derivatization, typically through silylation, to increase their volatility. chromatographyonline.com This allows for the identification and quantification of the monosaccharides that constitute the tetraglycoside chain. Analysis of the derivatized sugars helps in determining the composition of the glycone part of the saponin (B1150181). semanticscholar.orgmdpi.com
Table 1: Representative GC-MS Data for Diosgenin Analysis (Post-Hydrolysis)
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Reference |
|---|---|---|---|
| Diosgenin | 27.5 | Molecular Ion and characteristic fragments | researchgate.net |
| Diosgenin | 11.8 ± 0.05 | Fragmentation pattern consistent with standard | scielo.br |
| Stigmasterol | Variable | Characteristic fragmentation via retro-Diels-Alder | researchgate.net |
| Sitosterol (B1666911) | Variable | Characteristic fragmentation pattern | researchgate.netresearchgate.net |
| Campesterol | Variable | Characteristic fragmentation pattern | researchgate.netresearchgate.net |
This table presents typical data obtained for the aglycone diosgenin and other common sterols found in plant extracts after hydrolysis, as direct GC-MS of the tetraglycoside is not practical.
HPLC-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like steroidal saponins. nih.govijcpa.incabidigitallibrary.org Unlike GC-MS, HPLC-MS can be used to analyze the intact diosgenin tetraglycoside molecule, providing information on its molecular weight and the structure of its fragments. researchgate.net
In this method, the complex mixture extracted from a natural source is first separated by HPLC. A reversed-phase C18 column is commonly used with a mobile phase typically consisting of acetonitrile (B52724) and water. academiapublishing.orgscispace.com The separated components then enter the mass spectrometer, where they are ionized, often using electrospray ionization (ESI). cabidigitallibrary.org
The mass spectrometer provides the molecular weight of the intact glycoside. For example, a diosgenin tetraglycoside with the formula C₅₁H₈₂O₂₁ would be identified by its corresponding molecular ion peak in the mass spectrum. researchgate.net Further structural information can be obtained using tandem mass spectrometry (MS/MS). In MS/MS analysis, the molecular ion of the diosgenin tetraglycoside is selected and subjected to collision-induced dissociation (CID). This process fragments the molecule in a predictable manner, typically by sequential loss of the sugar units. The resulting fragment ions provide information about the sequence and type of monosaccharides in the sugar chain. researchgate.netresearchgate.net
Table 2: HPLC-MS Parameters for Steroidal Saponin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Octylsilane bonded silica (B1680970) / C18 | nih.govacademiapublishing.org |
| Mobile Phase | Acetonitrile : Water (often with formic acid) | scielo.brnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | researchgate.netnih.gov |
| Detection | Full Scan MS and Product Ion Scans (MS/MS) | researchgate.net |
| Temperature | 30-35 °C or Room Temperature | nih.govacademiapublishing.org |
This table summarizes typical conditions for the HPLC-MS analysis of diosgenin glycosides.
UHPLC-LC-SRM Analysis
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Selected Reaction Monitoring (SRM) mass spectrometry is a highly sensitive and specific method for the targeted quantification and identification of compounds like diosgenin and its glycosides. jddtonline.infojddtonline.infojddtonline.info This technique offers higher resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net
In a UHPLC-LC-SRM analysis, the separation is performed on a column with smaller particles (<2 µm), which allows for faster analysis times and better peak resolution. researchgate.net The mass spectrometer is operated in SRM mode, where specific precursor-to-product ion transitions are monitored. For the aglycone diosgenin, a transition such as m/z 415.2 ⟶ 271.2 might be used for quantification. nih.gov For a diosgenin tetraglycoside, a specific precursor ion corresponding to its molecular weight would be selected, and the detector would monitor for the appearance of specific product ions generated after fragmentation.
This targeted approach is exceptionally precise for quantifying known saponins in complex biological matrices. jddtonline.info The characterization of a specific diosgenin glycoside is achieved by comparing its retention time and the SRM transition signals with those of a purified standard. jddtonline.inforesearchgate.net The high selectivity of SRM minimizes interference from the complex matrix, leading to accurate quantification. semanticscholar.org
Table 3: UHPLC-LC-SRM Analysis Details for Diosgenin Quantification
| Parameter | Detail | Reference |
|---|---|---|
| Technique | Ultra-High-Performance Liquid Chromatography/Mass Spectrometry/Selected Reaction Monitoring (UHPLC-MS/SRM) | jddtonline.info |
| Application | Efficient tool for quantification of metabolites from plant extracts | jddtonline.info |
| Key Advantage | High resolution, speed, sensitivity, and separation efficiency | researchgate.net |
| Retention Time (Rt) | Isolated Diosgenin compared with standard at Rt value of 8.5 | jddtonline.inforesearchgate.net |
| Ionization Voltage | 4,000 V (Positive Ion Mode) | jddtonline.info |
This table highlights the key features and parameters of the UHPLC-LC-SRM method used for the analysis of diosgenin, which is the core aglycone of diosgenin tetraglycoside.
X-ray Diffraction Analysis
X-ray diffraction is a definitive analytical technique for determining the three-dimensional atomic structure of a crystalline solid. For the structural elucidation of diosgenin tetraglycoside, single-crystal X-ray diffraction analysis would provide unambiguous proof of its complete molecular structure, including the absolute stereochemistry of the aglycone and the sugar moieties, as well as the conformation of the rings. researchgate.netsemanticscholar.org
To perform this analysis, a pure sample of the diosgenin tetraglycoside must be crystallized to produce a high-quality single crystal. This crystal is then exposed to a beam of X-rays. The scattering of these X-rays by the atoms in the crystal produces a diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed three-dimensional model of the electron density of the molecule can be constructed, which is then interpreted as the atomic structure. iucr.org
While obtaining suitable crystals of complex natural products like saponins can be challenging, the resulting data is unparalleled in its detail. scispace.com The technique can confirm the spiroketal structure of the diosgenin aglycone, the orientation of all substituents, and the precise geometry of the glycosidic linkages between the sugar units. researchgate.net It has been successfully used to confirm the structures of diosgenin itself and various synthetic diosgenyl glycosides and derivatives. academiapublishing.orgresearchgate.netsemanticscholar.org
Table 4: Application of X-ray Diffraction in Steroidal Compound Analysis
| Compound Type | Analytical Goal | Finding | Reference |
|---|---|---|---|
| Diosgenin Products | Crystal characteristics analysis | Peaks of different diosgenin products almost overlap, indicating similar crystal structures. | academiapublishing.org |
| Diosgenyl N,O-protected glucopyranoside | Structural elucidation | Confirmed orientations of pyranose substituents and planarity of protecting groups. | researchgate.net |
| Diosgenin Derivatives | Structural confirmation | Single-crystal X-ray analysis confirmed the inferred molecular structure. | semanticscholar.org |
| Glyco-diosgenin (GDN) | Phase microstructure characterization | Small-angle X-ray scattering (SAXS) used for mesophase identification. | iucr.org |
This table illustrates how X-ray diffraction techniques are applied to determine the crystal and molecular structure of diosgenin and its derivatives.
Chemical Derivatization and Degradation Studies for Structural Confirmation
Chemical derivatization and degradation are classical methods that remain indispensable for the complete structural elucidation of complex glycosides. scielo.bracs.org These methods complement modern spectroscopic techniques by providing confirmatory evidence about the nature of the sugar units and the positions of the glycosidic linkages.
A fundamental degradation technique is acid hydrolysis, which breaks the saponin down into its aglycone (diosgenin) and constituent sugars. scispace.com The identity of the aglycone is confirmed by comparison with a standard, while the sugars can be identified by chromatographic methods after derivatization. semanticscholar.orgscielo.br
To determine the interglycosidic linkages, a permethylation reaction is often performed on the intact diosgenin tetraglycoside. In this reaction, all free hydroxyl groups on the sugar residues are converted to methoxy (B1213986) ethers. The permethylated saponin is then hydrolyzed, and the resulting partially methylated monosaccharides are analyzed, typically by GC-MS. semanticscholar.orgmdpi.com The positions of the free hydroxyl groups on these sugar derivatives correspond to the points of glycosidic linkage in the original molecule.
Chemical modifications can also be used to synthesize derivatives with altered properties, which can aid in structural analysis or the exploration of biological activity. scielo.brmdpi.com For example, modifying the sugar portion or creating derivatives at the C-3 hydroxyl group of diosgenin can confirm the location of the sugar chain attachment. mdpi.com
Table 5: Chemical Derivatization and Degradation Methods
| Method | Purpose | Analytical Technique | Reference |
|---|---|---|---|
| Acid Hydrolysis | Cleavage of glycosidic bonds to separate aglycone and sugars. | HPLC, GC-MS | scispace.comscielo.br |
| Permethylation followed by Hydrolysis | Determination of interglycosidic linkages. | GC-MS | semanticscholar.orgmdpi.com |
| Synthesis of Glycosaminosides | Creation of derivatives for structural confirmation and bioactivity studies. | NMR, Mass Spectrometry | mdpi.com |
| Acetylation | Derivatization of sugar hydroxyls for analysis. | GC-MS | semanticscholar.org |
This table outlines common chemical methods used to degrade or derivatize diosgenin tetraglycoside for detailed structural analysis.
Analytical and Quantification Methodologies for Diosgenin Tetraglycoside
Chromatographic Quantification Approaches
Chromatography is the cornerstone for the separation and quantification of diosgenin (B1670711) tetraglycoside and its aglycone. The selection of the specific chromatographic technique and its parameters is vital for achieving the desired resolution, sensitivity, and accuracy.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of steroidal saponins (B1172615). nih.govcabidigitallibrary.org It offers high resolution and sensitivity, making it suitable for separating complex mixtures. nih.gov For saponin (B1150181) analysis, Reverse-Phase (RP) HPLC is the most common configuration, typically utilizing a C18 column. nih.govactapol.netnih.gov
HPLC coupled with an Ultraviolet (UV) detector is a frequently used method for quantifying diosgenin after its hydrolysis from glycosidic precursors. nih.gov Diosgenin lacks a strong chromophore, making its detection challenging; however, it exhibits UV absorbance at low wavelengths, typically between 194 and 210 nm. glsciences.comacademicjournals.orgplantarchives.org
Research has established validated HPLC-UV methods using isocratic systems, often with a mobile phase composed of acetonitrile (B52724) and water in a 90:10 (v/v) ratio. actapol.netplantarchives.orgthepharmajournal.com Under these conditions on a C18 column, diosgenin can be effectively separated and quantified. For instance, one study reported a retention time of approximately 24.9 minutes for diosgenin at a detection wavelength of 203 nm. thepharmajournal.com Another validated method utilized a mobile phase of acetonitrile and water (90:10) at a flow rate of 1 mL/min and a detection wavelength of 194 nm, achieving a Limit of Detection (LOD) of 0.0312 µg and a Limit of Quantification (LOQ) of 0.102 µg. actapol.net The simplicity and robustness of HPLC-UV make it an attractive option for routine quality control. cabidigitallibrary.org
| Technique | Stationary Phase (Column) | Mobile Phase | Detection Wavelength | Analyte | Key Findings | Reference |
|---|---|---|---|---|---|---|
| HPLC-UV | C18 Column | Acetonitrile:Water (90:10 v/v) | 203 nm | Diosgenin | Retention Time (RT): ~24.9 min | thepharmajournal.com |
| HPLC-UV | Hypersil ODS C18 (250x4.6 mm, 5 µm) | Acetonitrile:Water (90:10) | 194 nm | Diosgenin | RT: 14.088 min; LOD: 0.0312 µg; LOQ: 0.102 µg | actapol.net |
| HPLC-UV | Agilent TC-C18 (25 cm x 4.6 mm) | Acetonitrile:Water (90:10 v/v) | 210 nm | Diosgenin | Method validated for diosgenin content in callus culture. plantarchives.org | plantarchives.org |
| HPLC-UV | Welchrom 5 µm-C18 | Not specified | 232 nm | Diosgenin | RT: 7.086 min; LOD: 0.753 µg/mL; LOQ: 2.341 µg/mL | phcogres.com |
The use of a Diode Array Detector (DAD) offers an advantage over a standard UV detector by acquiring spectra across a range of wavelengths simultaneously. This capability is useful for method development, peak purity assessment, and identification of compounds based on their UV spectra. HPLC-DAD methods have been successfully developed and validated for the quantification of diosgenin. nih.govscielo.brresearchgate.net
In one study, diosgenin in Dioscorea polygonoides extracts was quantified using an HPLC-DAD system set to a detection wavelength of 194 nm. scielo.br The method employed a Hypersil ODS C18 column with an isocratic mobile phase of acetonitrile/water (90:10), yielding a reproducible retention time of 11.8 minutes. scielo.br Another validated HPLC-UV-DAD method demonstrated good sensitivity and linearity for diosgenin in the concentration range of 0.25 to 10.0 µg/mL, with detection and quantification limits of 3.0 and 8.0 mg of diosgenin per kg of dry sample, respectively. researchgate.net While some reports suggest steroidal saponins themselves are not readily detected by DAD due to weak UV absorbance, the aglycone diosgenin can be reliably quantified. mdpi.com
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. jddtonline.infonih.gov
UHPLC-based methods have been developed for the analysis of steroidal saponins, including diosgenin and its glycosides. nih.gov A study on Trillium govanianum utilized a UHPLC-QTOF-MS/MS method to identify and quantify various saponins, including pennogenin (B1253130) tetraglycosides. researchgate.netscispace.com The associated UHPLC-ELSD method for quantification was validated and showed excellent linearity (R² ≥ 0.993), low LOD (0.92-4.09 µg/mL), and low LOQ (3.1-13.5 µg/mL). scispace.com Another UHPLC-MS/MS method developed for pharmacokinetic studies of diosgenin demonstrated very high sensitivity, with a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov These findings highlight the power of UHPLC systems for both direct saponin analysis and highly sensitive quantification of the aglycone.
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another established technique for the analysis of steroids. However, due to the low volatility and large molecular weight of glycosides like diosgenin tetraglycoside, GC is not suitable for their direct analysis. Instead, GC is used to identify and quantify the sapogenin (diosgenin) after the saponins have been hydrolyzed from the plant matrix. scielo.brcapes.gov.brresearchgate.net
The analysis requires that the aglycone be sufficiently volatile or be made volatile through a derivatization process. Studies have successfully used GC-MS to identify diosgenin in hydrolyzed extracts of various plants, including fenugreek and Dioscorea species. capes.gov.brresearchgate.net For example, a capillary column GC method was developed to determine diosgenin levels in Amber fenugreek. capes.gov.br The identification is confirmed by comparing the mass spectrum of the analyte peak with that of a known diosgenin standard. scielo.br
Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for both qualitative and quantitative analysis of diosgenin. These methods are often preferred for their simplicity, cost-effectiveness, and ability to process multiple samples simultaneously. researchgate.net Quantification is typically achieved by densitometric scanning of the developed plates. srce.hrscholarsresearchlibrary.com
For HPTLC analysis of diosgenin, pre-coated silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. srce.hrnih.gov A variety of mobile phase systems have been optimized for effective separation. Common solvent systems include mixtures of toluene, ethyl acetate (B1210297), and formic acid, or n-heptane and ethyl acetate. jddtonline.infosrce.hrscholarsresearchlibrary.comphytojournal.com After development, the plates are often sprayed with a derivatizing agent, such as anisaldehyde-sulphuric acid reagent, and heated to visualize the spots. scholarsresearchlibrary.com The quantification is then performed by scanning the plates at a specific wavelength, for instance, 366 nm or in the visible range (e.g., 426 nm and 590 nm). srce.hrscholarsresearchlibrary.com These methods have been validated and are used for determining diosgenin content in various plant materials. srce.hrphytojournal.com
| Technique | Stationary Phase | Mobile Phase | Detection/Visualization | Analyte | Rf Value | Reference |
|---|---|---|---|---|---|---|
| HPTLC | Silica Gel 60 F254 | Toluene:Ethyl Acetate:Formic Acid (6:5:1 v/v) | Densitometric scan at 366 nm after derivatization. | Diosgenin | 0.77 | scholarsresearchlibrary.com |
| HPTLC | Silica Gel 60 F254 | n-Heptane:Ethyl Acetate (7:3 V/V) | Densitometric scan after derivatization with modified anisaldehyde reagent. | Diosgenin | 0.47 | srce.hr |
| HPTLC | Silica Gel G60 F254 | Toluene:Ethyl Acetate:Formic Acid (6:5:1 v/v) | Spectra overlay at 450 nm. | Diosgenin | 0.65 | phytojournal.com |
| TLC | Silica Gel | n-Hexane:Ethyl Acetate (7:3) | Derivatized with 20% Antimony chloride. | Diosgenin | 0.48 | jddtonline.info |
| HPTLC | Silica Gel 60 F254 | Toluene:Chloroform (B151607):Acetone (B3395972) (2:8:2) | winCATS software for data collection. | Diosgenin | Not Specified | nih.gov |
High-Performance Liquid Chromatography (HPLC)
Spectrometric Quantification Methods
Spectrometric methods are widely employed for the quantification of diosgenin and its glycosides due to their simplicity, cost-effectiveness, and availability in most analytical laboratories.
Microplate-spectrophotometry offers a high-throughput and rapid method for the quantitative analysis of diosgenin, the aglycone of diosgenin tetraglycoside, and by extension, total saponins after hydrolysis. academicjournals.org This technique is an advancement over traditional spectrophotometry, allowing for the simultaneous analysis of numerous samples. academicjournals.org
The principle of this method often involves a colorimetric reaction. For instance, diosgenin reacts with reagents like perchloric acid to produce a colored product, which can be measured spectrophotometrically. academicjournals.orgresearchgate.net In one such method, the reaction between diosgenin and perchloric acid forms a yellow substance with a maximum absorption wavelength of 410 nm. academicjournals.orgresearchgate.netacademicjournals.org The reaction conditions, including temperature, reagent volume, and reaction time, are optimized to ensure complete and stable color development. researchgate.net This method has been demonstrated to be simple, accurate, and stable, making it suitable for the rapid determination of diosgenin content in a large number of samples. researchgate.net While HPLC is noted to be more sensitive, the results obtained from microplate-spectrophotometry have shown good agreement with those from HPLC analysis, with no statistically significant differences observed between the two methods. researchgate.netacademicjournals.org
Immunoassay-Based Quantification (e.g., ELISA)
Immunoassay-based methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a highly sensitive and specific tool for the quantification of diosgenin and its glycosides in complex matrices like medicinal plants. nih.gov An indirect competitive ELISA (ic-ELISA) has been developed for the determination of diosgenin in plant species such as Paris and Dioscorea. nih.gov These immunoassays are valuable for analyzing natural products within intricate sample compositions. nih.gov The development of such assays contributes to the array of analytical tools available for steroid saponin analysis. academicjournals.orgnih.gov
Method Validation Parameters in Quantification
To ensure the reliability and suitability of quantification methods, they are rigorously validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). academicjournals.orgnih.gov Key validation parameters include linearity, limits of detection and quantification, and precision and accuracy.
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. It is determined by analyzing a series of standards over a defined concentration range.
For the microplate-spectrophotometry method for diosgenin, a linear relationship was established over a range of 2 to 10 μg per well, with a correlation coefficient (R) of 0.9988. academicjournals.orgresearchgate.netacademicjournals.org In comparison, a validated HPLC method for diosgenin showed linearity in the range of 0.0625 to 1.000 μg with a correlation coefficient of 0.9995. researchgate.netacademicjournals.org Another HPLC method reported a linear calibration curve in the concentration range of 2-10 μg/ml with a correlation coefficient (r) of 0.997. researchgate.net A sensitive thin-layer chromatographic method for diosgenin demonstrated linearity from 98 to 588 ng/spot with a correlation coefficient (r²) of 0.988. nih.gov
Table 1: Linearity and Calibration Range for Diosgenin Quantification Methods
| Method | Linearity Range | Correlation Coefficient (R/r/r²) |
|---|---|---|
| Microplate-Spectrophotometry | 2 to 10 μ g/well | 0.9988 academicjournals.orgresearchgate.netacademicjournals.org |
| HPLC | 0.0625 to 1.000 µg | 0.9995 researchgate.netacademicjournals.org |
| HPLC | 2 to 10 µg/ml | 0.997 researchgate.net |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govsepscience.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govsepscience.com
For the microplate-spectrophotometry method, the LOD and LOQ for diosgenin were found to be 0.6111 μg and 1.8518 μg, respectively. academicjournals.orgresearchgate.netacademicjournals.org In contrast, a more sensitive HPLC method had an LOD of 0.0372 μg and an LOQ of 0.1127 μg. researchgate.netacademicjournals.org Another validated HPLC method for diosgenin extraction reported an LOD of 0.0312 µg and an LOQ of 0.102 µg. nih.govactapol.net
Table 2: LOD and LOQ for Diosgenin Quantification Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|
| Microplate-Spectrophotometry | 0.6111 µg academicjournals.orgresearchgate.netacademicjournals.org | 1.8518 µg academicjournals.orgresearchgate.netacademicjournals.org |
| HPLC | 0.0372 µg researchgate.netacademicjournals.org | 0.1127 µg researchgate.netacademicjournals.org |
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is often expressed as the relative standard deviation (RSD). Accuracy is the closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. nih.gov It is often assessed through recovery studies.
Both the microplate-spectrophotometry and HPLC methods for diosgenin have been shown to have satisfactory precision and accuracy. academicjournals.orgresearchgate.netacademicjournals.org For a validated thin-layer chromatographic method, the relative standard deviation for linearity was 0.18%, and the recovery was 98.11 ± 1.4%. nih.gov A rapid HPLC-UV method for diosgenin quantification demonstrated precision greater than 99% with an RSD for repeatability of 1.81%, and accuracy was supported by recovery rates of 98.8%, 101.6%, and 101.2%. nih.gov Another validated HPLC method showed an average percentage recovery of 99.13 ± 0.26 for diosgenin. researchgate.net
Table 3: Precision and Accuracy Data for Diosgenin Quantification Methods
| Method | Precision (RSD %) | Accuracy (Recovery %) |
|---|---|---|
| Thin-Layer Chromatography | 0.18% (for linearity) nih.gov | 98.11 ± 1.4% nih.gov |
| HPLC-UV | 1.81% (repeatability) nih.gov | 98.8%, 101.6%, 101.2% nih.gov |
| HPLC | - | 99.13 ± 0.26% researchgate.net |
Synthetic and Semi Synthetic Approaches for Diosgenin Tetraglycoside and Its Derivatives
Chemical Modification of Diosgenin (B1670711) to Enhance Bioactivity or Solubility
Structural modifications of the diosgenin core are a key strategy to augment its therapeutic potential. Introducing various functional groups can significantly alter its physicochemical properties, leading to improved solubility and bioactivity. nih.gov
The C-3 hydroxyl group and the F-ring of diosgenin are primary sites for chemical modification. nih.gov Alterations at the C-3 position, in particular, have been shown to influence the molecule's solubility and biological activity. nih.gov For instance, the introduction of different dicarboxylic acids at this position has been a common strategy to create ester derivatives. nih.gov The F-ring can also be modified; for example, replacing the oxygen atom with sulfur to create 26-thiodiosgenin has been shown to increase antibacterial activity. semanticscholar.org
To enhance the bioavailability and efficacy of diosgenin, amino acid ester derivatives have been synthesized. nih.gov This involves an esterification reaction at the C-3 hydroxyl group of diosgenin with various protected amino acids. nih.gov The protecting groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are subsequently removed to yield the final amino acid ester derivatives. nih.gov This approach has been successful in producing a variety of derivatives with potential neuroprotective and anticancer activities. nih.govnih.gov For example, a series of optical amino acid diosgenyl esters were synthesized and evaluated for their cytotoxic activities in several human cancer cell lines. bohrium.com
The general synthetic route involves dissolving diosgenin and a protected amino acid in a solvent like dry dichloromethane (DCM), followed by the addition of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP). nih.gov The deprotection step is typically carried out using trifluoroacetic acid (TFA) for Boc groups or catalytic hydrogenation for Cbz groups. nih.gov
Table 1: Examples of Synthesized Diosgenin-Amino Acid Derivatives and their Yields nih.gov
| Compound ID | Amino Acid | Protecting Group | Esterification Yield (%) | Deprotection Yield (%) |
| DG-1 | L-Glycine | Boc | 50-90 | 50-70 |
| DG-2 | L-Alanine | Boc | 78.6 | 50-70 |
| DG-3 | Sarcosine | Boc | 81.2 | 50-70 |
| DG-10 | L-Glycine | - | - | 50-70 |
| DG-11 | L-Alanine | - | - | 50-70 |
| DG-12 | Sarcosine | - | - | 50-70 |
Carbamate derivatives of diosgenin have been synthesized to explore their potential as plant-growth promoters. nih.govresearchgate.net The synthesis is typically achieved by reacting diosgenin with an isocyanate, such as phenyl isocyanate, in a suitable solvent like chloroform (B151607), often with an acid catalyst like HCl. nih.govresearchgate.net This reaction introduces a carbamate functional group at the C-3 position of the diosgenin molecule. The reaction yields for these derivatives have been reported to be in the range of 62%. nih.gov
Table 2: Synthesis of Diosgenin Carbamate Derivative nih.gov
| Starting Material | Reagent | Product | Reaction Yield (%) |
| Diosgenin | Phenyl isocyanate | Diosgenin carbamate | 62 |
Furostan saponin (B1150181) analogues can be synthesized from diosgenin through a series of chemical transformations. nih.gov The conversion of furostanol saponins (B1172615) to spirostanol (B12661974) saponins is a critical step in improving the yield of diosgenin from natural sources through acid hydrolysis, as it prevents the formation of byproducts. rsc.org Synthetic strategies have been developed to create novel furostan saponin analogues, which have been evaluated for their cytotoxic activities. nih.gov
The synthesis of novel glycoside analogues of diosgenin aims to create compounds with enhanced biological properties. The general strategy for synthesizing diosgenyl glycosides involves the preparation of a suitably protected glycosyl donor, coupling it with diosgenin, and finally deprotecting the resulting glycoside. nih.gov Various glycosyl donors and protecting groups have been utilized in these syntheses. nih.gov For instance, diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside has been synthesized for the first time and subsequently transformed into various derivatives. beilstein-journals.org
Heterologous Biosynthesis of Diosgenin and its Glycosides
The biosynthesis of diosgenin in plants originates from cholesterol. nih.govoup.com Key enzymes involved in this pathway include cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs). oup.comnih.gov Specifically, in Dioscorea zingiberensis, two P450 genes, DzinCYP94D144 and DzinCYP90G6, are involved in the conversion of cholesterol to diosgenin. nih.govresearchgate.netresearchgate.net Following the formation of the diosgenin aglycone, glycosylation occurs to form diosgenin saponins. oup.com
Metabolic engineering has emerged as a promising approach for the heterologous biosynthesis of diosgenin. Researchers have successfully engineered yeast strains to produce cholesterol by integrating animal genes, leveraging the higher efficiency of cholesterol biosynthesis in animal cells. nih.gov This engineered yeast can then serve as a chassis for the subsequent enzymatic steps to produce diosgenin. The biosynthesis of diosgenin involves the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways to produce the precursor squalene (B77637), which is then converted to cholesterol. oup.com Downstream, CYP450s and UGTs play a crucial role in the oxidation, hydroxylation, and glycosylation reactions that lead to the formation of various diosgenin glycosides. nih.gov Identifying and characterizing these enzymes is essential for optimizing the heterologous production of specific diosgenin tetraglycosides.
Reconstitution of Biosynthetic Pathways in Engineered Microorganisms (e.g., Yeast Cell Factories)
The reconstruction of complex plant metabolic pathways in microbial hosts, such as the yeast Saccharomyces cerevisiae, offers a promising alternative for producing valuable natural products like diosgenin and its glycosides. nih.gov Yeast is a well-characterized, robust, and genetically tractable organism, making it an ideal chassis for heterologous biosynthesis. nih.gov
The de novo biosynthesis of diosgenin in a yeast cell factory has been successfully demonstrated. nih.gov This involves introducing and expressing the necessary genes from the diosgenin biosynthetic pathway into the yeast genome. The process begins with the endogenous yeast mevalonate (MVA) pathway, which produces the precursor 2,3-oxidosqualene (B107256). nih.gov To enhance the production of steroidal precursors, the yeast's native metabolic pathways are often engineered. For instance, a cholesterol-producing yeast platform can be constructed by integrating genes from animals, which have a more efficient cholesterol biosynthesis pathway than plants. nih.gov
Once a cholesterol-producing yeast strain is established, the subsequent steps involve the heterologous expression of key enzymes that convert cholesterol into diosgenin. These enzymes are typically cytochrome P450 monooxygenases (CYP450s) and uridine diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs), which are responsible for the oxidation, hydroxylation, and glycosylation reactions that form the final saponin structure. nih.gov
A critical step in reconstituting these pathways is the identification and characterization of the specific genes from diosgenin-producing plants. For example, transcriptome analysis of plants like Dioscorea zingiberensis has been used to identify the key enzymes involved. nih.govresearchgate.net Once identified, these genes can be codon-optimized for expression in yeast and integrated into the host's genome using tools like CRISPR/Cas9. nih.gov
Further modifications to the yeast host can improve yields. Deleting competing pathways or endogenous enzymes that may degrade the product, such as certain glucosidases, can lead to higher accumulation of the desired glycosides. nih.gov Additionally, optimizing fermentation conditions and precursor supply are crucial for maximizing production. nih.govplos.org
Strategic Integration of Genes from Diverse Organisms for Enhanced Production
A key strategy to enhance the production of diosgenin tetraglycoside in yeast is the integration of genes from a variety of organisms, combining the most efficient enzymes for each step of the pathway. nih.gov This synthetic biology approach overcomes the limitations of using genes from a single plant source, which may not all express or function optimally in a microbial host. frontiersin.org
For the initial steps, genes from animals, such as Danio rerio (zebrafish), can be used to create a highly efficient cholesterol-producing platform in yeast. nih.gov This provides a robust supply of the essential precursor for diosgenin synthesis.
The subsequent conversion of cholesterol to diosgenin requires specific hydroxylases. Genes encoding these enzymes, typically from the CYP450 family, are sourced from diosgenin-producing plants like Dioscorea zingiberensis or Paris polyphylla. nih.gov The final and most complex step is the glycosylation of the diosgenin aglycone to form diosgenin tetraglycoside. This requires a series of specific UDP-glycosyltransferases (UGTs). These UGTs can be sourced from various plants known to produce steroidal saponins. nih.gov For example, research on ginsenoside production in yeast has demonstrated that UGTs from Panax ginseng and Siraitia grosvenorii can be successfully used to add sugar moieties to a sapogenin backbone. nih.gov
By carefully selecting and combining genes from animals, plants, and the yeast's own metabolic pathways, researchers can construct a highly efficient and optimized cellular factory. nih.gov This strategic integration allows for balancing the metabolic flux between different parts of the pathway and ensuring a high final product titer. nih.gov For example, one study successfully synthesized diosgenin at a concentration of 10 mg/l in engineered yeast by integrating genes from plants, animals, and yeast. nih.gov
Below is a table summarizing the strategic integration of genes from different sources for the heterologous production of diosgenin.
| Biosynthetic Step | Gene/Enzyme Type | Source Organism(s) | Function in Engineered Yeast |
| Precursor Supply | Endogenous MVA Pathway | Saccharomyces cerevisiae | Provides the initial building blocks for sterol synthesis. nih.gov |
| Cholesterol Production | Sterol Biosynthesis Enzymes | Danio rerio (animal) | Creates an efficient platform for producing the cholesterol precursor. nih.gov |
| Diosgenin Aglycone Formation | Cytochrome P450s (e.g., CYP90G, CYP94D) | Dioscorea zingiberensis (plant) | Catalyze the multi-step oxidation and hydroxylation of cholesterol to form diosgenin. nih.gov |
| Glycosylation | UDP-glycosyltransferases (UGTs) | Various plants (e.g., Panax ginseng) | Sequentially add sugar units to the diosgenin core to form the final tetraglycoside. nih.govnih.gov |
This modular approach, combining the most effective genetic components from diverse biological kingdoms, is a powerful tool in synthetic biology for the sustainable production of complex natural products like diosgenin tetraglycoside.
Preclinical Pharmacological and Biological Activities of Diosgenin Tetraglycoside
In Vitro Studies on Cellular and Molecular Mechanisms
In vitro research has been instrumental in elucidating the anticancer potential of diosgenin (B1670711) and its derivatives. These studies provide a foundational understanding of how these compounds interact with cancer cells, influencing their proliferation, survival, and signaling pathways.
Anti-proliferative and Apoptotic Effects on Cancer Cell Lines
Diosgenin has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. mdpi.com It has been shown to inhibit the growth of cancer cells and trigger apoptosis, or programmed cell death, in cell lines derived from colorectal, hepatocellular, breast, osteosarcoma, and leukemia cancers. mdpi.comscielo.br The underlying mechanisms for these effects are multifaceted, involving the modulation of numerous cellular processes. mdpi.comresearchgate.net
Notably, diosgenin's glycosidic derivatives have also been investigated for their anticancer properties. nih.gov Studies on cervical cancer cell lines (HeLa and CaSki) have shown that while some glycosides were less potent than the parent diosgenin, dioscin (B1662501) (a triglycoside) exhibited greater antiproliferative activity. nih.gov Importantly, these compounds displayed selective action, affecting non-tumorous lymphocytes to a lesser extent. nih.gov
Table 1: Anti-proliferative Effects of Diosgenin on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects |
|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231, SKBR3 | Inhibition of cell proliferation, cytotoxicity. nih.govfrontiersin.org |
| Cervical Cancer | HeLa, CaSki | Antiproliferative activity. nih.gov |
| Colorectal Cancer | HT-29 | Sensitization to TRAIL-induced apoptosis, suppression of proliferation. mdpi.com |
| Gastric Cancer | AGS | Inhibition of proliferation and clone formation. scielo.br |
| Hepatocellular Carcinoma | HepG2, SMMC-7721 | Inhibition of proliferation, induction of apoptosis. scielo.brnih.gov |
| Leukemia (Chronic Myeloid) | K562 | Cytotoxicity. nih.gov |
| Oral Squamous Cell Carcinoma | SAS, HSC3 | Selective anti-proliferative activity. researchgate.net |
| Ovarian Cancer | SKOV-3 | Cytotoxicity. researchgate.net |
| Prostate Cancer | LNCaP, PC3, DU145 | Suppression of viability. mdpi.com |
A key mechanism through which diosgenin exerts its anticancer effects is the generation of reactive oxygen species (ROS). nih.govnih.gov In chronic myeloid leukemia (CML) cells, diosgenin was found to generate ROS, leading to cytotoxic effects. nih.gov Similarly, in human hepatocellular carcinoma (HepG2) cells, diosgenin-induced apoptosis was linked to the strong generation of ROS. nih.gov The production of this oxidative stress is believed to be a critical upstream event that triggers downstream signaling pathways leading to cell death. nih.gov The use of an ROS scavenger, N-acetyl-L-cysteine (NAC), was able to reverse the cell death induced by diosgenin, further confirming the role of ROS in its mechanism of action. nih.gov
Diosgenin has been observed to impact the integrity of the mitochondrial membrane, a critical event in the intrinsic pathway of apoptosis. nih.gov Treatment of human rheumatoid arthritis synoviocytes with diosgenin resulted in a loss of mitochondrial membrane potential. nih.gov This depolarization of the mitochondrial membrane is often a precursor to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. While direct studies on diosgenin tetraglycoside are limited, the action of its aglycone, diosgenin, suggests a likely mechanism of action involving mitochondrial disruption.
Diosgenin and its glycosides have been shown to modulate the expression and activity of key proteins involved in the apoptotic cascade. nih.govmdpi.comnih.gov In HepG2 cells, diosgenin treatment led to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio which favors apoptosis. nih.gov This was accompanied by the activation of caspases-3, -8, and -9, and the cleavage of poly-ADP-ribose polymerase (PARP). nih.gov
Similarly, in prostate cancer cells, diosgenin treatment resulted in altered caspase-3 activity. mdpi.com In LNCaP cells, diosgenin increased Bax expression. mdpi.com However, in both LNCaP and PC3 cells, the Bax/Bcl-2 ratio was unexpectedly reduced. mdpi.com
Dioscin, a glycoside of diosgenin, has also been shown to up-regulate the levels of Bax, Caspase-3, and Caspase-9, while down-regulating Bcl-2 in gastric cancer cells. nih.gov This modulation of apoptosis-related proteins appears to be a central mechanism by which these compounds induce cell death in various cancer types. nih.govwjgnet.com
Table 2: Regulation of Apoptosis-Related Proteins by Diosgenin and its Glycosides
| Compound | Cancer Cell Line | Effect on Bax | Effect on Bcl-2 | Effect on Caspases |
|---|---|---|---|---|
| Diosgenin | HepG2 | Increased expression nih.gov | Decreased expression nih.gov | Activation of caspase-3, -8, -9 nih.gov |
| Diosgenin | LNCaP | Increased expression mdpi.com | Slightly increased expression mdpi.com | Increased caspase-3 activity mdpi.com |
| Diosgenin | PC3 | - | - | Increased caspase-3 activity mdpi.com |
| Dioscin | MGC-803 (Gastric) | Up-regulated nih.gov | Down-regulated nih.gov | Up-regulated caspase-3, -9 nih.gov |
| Dioscin | HEp-2, TU212 (Laryngeal) | Up-regulated nih.gov | Down-regulated nih.gov | Cleavage of caspase-3, -9 nih.gov |
| Dioscin | A431 (Skin) | Up-regulated nih.gov | Down-regulated nih.gov | Up-regulated caspase-3, -9 nih.gov |
Diosgenin has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to an arrest at specific phases. researchgate.netnih.gov In human erythroleukemia (HEL) cells, diosgenin is known to induce megakaryocytic differentiation, a process linked to cell cycle status. nih.gov Studies have indicated that cells in the G1 phase are more sensitive to this induction. nih.gov Furthermore, in oral squamous cell carcinoma cells, diosgenin was found to induce cell cycle arrest. researchgate.net By halting the cell cycle, diosgenin effectively inhibits the proliferation of cancer cells. mdpi.comresearchgate.net
Modulation of Signaling Pathways
The anti-cancer effects of diosgenin are mediated through its ability to modulate various intracellular signaling pathways that are crucial for cancer cell growth, survival, and proliferation. mdpi.comnih.gov Research has shown that diosgenin can impact several key pathways, including:
p38/MAPK Signaling Pathway: In HT-29 colon cancer cells, diosgenin was found to suppress cell proliferation and induce apoptosis by inhibiting the p38/MAPK signaling pathway. mdpi.com
NF-κB and STAT3 Signaling Pathways: Diosgenin has been reported to abrogate TNF-α-induced NF-κB activation and IL-6-induced STAT3 signaling, both of which are critical for cancer cell survival and inflammation. mdpi.com
mTOR Signaling Pathway: In chronic myeloid leukemia cells, diosgenin-induced autophagy was associated with the inhibition of the mTOR signaling pathway. scielo.brnih.gov
PI3K-Akt Signaling Pathway: Studies have demonstrated that diosgenin can inhibit the PI3K-Akt pathway, which plays a central role in cell survival and proliferation. scielo.brnih.gov
Other Pathways: Diosgenin has also been implicated in the modulation of the FoxO, p53, and Ras signaling pathways. nih.gov
By targeting these multiple and often interconnected signaling pathways, diosgenin can exert a comprehensive anti-cancer effect at the molecular level. mdpi.com
PI3K-Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of various cellular functions, including cell growth, proliferation, survival, and metabolism. ajol.infomdpi.com Aberrant activation of this pathway is frequently observed in various diseases, including cancer. mdpi.com
Diosgenin has been shown to exert inhibitory effects on the PI3K/Akt pathway. In studies involving primary human thyrocytes, diosgenin treatment led to a downregulation of the phosphorylation of both PI3K and Akt. ajol.info This inhibition was associated with a G0/G1 cell cycle arrest and a decrease in cell proliferation. ajol.info The anti-proliferative effects of diosgenin, mediated through the PI3K/Akt pathway, involve the upregulation of cell cycle inhibitors p21 and p27, and the downregulation of cyclin D1. ajol.info
Further research has demonstrated that diosgenin can ameliorate insulin (B600854) resistance by modulating the PI3K/Akt signaling pathway. nih.gov In high-fat diet-fed mice, diosgenin administration led to significant changes in the mRNA expression of key components of this pathway, including PI3K and Akt. nih.gov Additionally, in HepG2 cells, diosgenin treatment resulted in increased gene transcription of PI3Kp85 and Akt, contributing to improved glucose metabolism. nih.gov Studies have also shown that diosgenin can prevent the inactivation of the PI3K-Akt pathway induced by high glucose, thereby promoting glucose uptake. researchgate.net In the context of cancer, diosgenin has been found to suppress the growth of prostate cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov
Table 1: Effects of Diosgenin on the PI3K-Akt Pathway
| Cell/Animal Model | Key Findings | References |
| Primary human thyrocytes | Inhibited proliferation and induced G0/G1 arrest by downregulating PI3K and Akt phosphorylation. | ajol.info |
| High-fat diet-induced obese mice | Improved insulin resistance by modulating mRNA expression of PI3K and Akt. | nih.gov |
| HepG2 cells | Increased gene transcription of PI3Kp85 and Akt, improving glucose metabolism. | nih.gov |
| High glucose-treated HepG2 cells | Prevented inactivation of the PI3K-Akt pathway, promoting glucose uptake. | researchgate.net |
| Prostate cancer cells (DU145) | Suppressed cell growth by inducing apoptosis and autophagy via inhibition of the PI3K/Akt/mTOR pathway. | nih.gov |
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govmdpi.com This pathway consists of several distinct subfamilies, such as the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. mdpi.com
Preclinical studies have indicated that diosgenin can modulate the MAPK signaling pathway, although its effects appear to be cell-type specific. In primary human thyrocytes, diosgenin treatment did not alter the expression levels of MEK, p-MEK, ERK, or p-ERK, suggesting the anti-proliferative effects in these cells are independent of this particular MAPK cascade. ajol.info However, in other contexts, diosgenin has been shown to inhibit the activation of specific MAPK components. For instance, in murine macrophages, diosgenin blocked the phosphorylation of JNK, but not p38 MAPK or ERK1/2, which correlated with a reduced production of inflammatory mediators. nih.gov This suggests that the anti-inflammatory actions of diosgenin may be partly mediated through the selective inhibition of the JNK pathway. nih.gov Furthermore, diosgenin has been identified as one of several natural products that target the MAPK signaling pathway in cancer therapy. nih.govnih.gov
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, immune responses, cell proliferation, and survival. nih.govnih.gov Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. nih.govfrontiersin.org
Diosgenin has been consistently shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects. nih.gov In Porphyromonas gingivalis-LPS-stimulated macrophages, diosgenin treatment reduced the phosphorylation levels of NF-κB p65 and its inhibitor, IκB. nih.gov This inhibition of NF-κB activation was associated with a shift from a pro-inflammatory M1 macrophage phenotype to an anti-inflammatory M2 phenotype. nih.gov Similarly, in high glucose-induced podocytes, diosgenin was found to upregulate sirtuin 1 (SIRT1) and downregulate NF-κB expression, suggesting a protective role against inflammatory damage. nih.gov
Furthermore, diosgenin has been observed to suppress the degradation of IκB-α in interleukin-1β (IL-1β)-induced human osteoarthritis chondrocytes, effectively blocking the activation of NF-κB. nih.gov In murine macrophages stimulated with LPS and IFN-γ, diosgenin decreased NF-κB activity at the transcriptional level, leading to a reduction in the production of inflammatory mediators. nih.gov This inhibitory effect on NF-κB is a key mechanism by which diosgenin exerts its immunosuppressive and anti-inflammatory actions. nih.govnih.gov
Table 2: Effects of Diosgenin on the NF-κB Signaling Pathway
| Cell Model | Stimulus | Key Findings | References |
| RAW264.7 macrophages | P.g.-LPS | Reduced phosphorylation of NF-κB p65 and IκB. | nih.gov |
| Podocytes | High glucose | Upregulated SIRT1 and downregulated NF-κB expression. | nih.gov |
| Human OA chondrocytes | IL-1β | Suppressed the degradation of IκB-α. | nih.gov |
| Murine macrophages | LPS/IFN-γ | Decreased NF-κB transcriptional activity. | nih.gov |
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development, cell proliferation, and tissue homeostasis. rsc.org Aberrant activation of this pathway is a hallmark of many cancers. rsc.org
Diosgenin has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. nih.govnih.gov In studies using MG-63 osteoblast-like cells, low concentrations of diosgenin were found to suppress the expression of β-catenin. nih.govnih.gov This inhibition of the Wnt/β-catenin pathway was associated with the promotion of osteoblast proliferation and differentiation, suggesting a potential role for diosgenin in bone formation. nih.govnih.gov
In the context of breast cancer stem-like cells, diosgenin treatment has been shown to attenuate the Wnt/β-catenin pathway. frontiersin.org This effect is mediated, at least in part, by the upregulation of the Wnt antagonist, secreted frizzled-related protein 4 (sFRP4). frontiersin.org The inhibition of Wnt/β-catenin signaling by diosgenin in these cells leads to a decrease in the expression of genes regulated by the TCF-LEF transcription factor complex and a reduction in active β-catenin levels, ultimately inhibiting the cancer stem cell phenotype. frontiersin.org
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. mdpi.comdovepress.com The mTOR signaling pathway integrates signals from various upstream pathways, including the PI3K/Akt pathway, and its dysregulation is common in cancer. mdpi.comdovepress.com
Diosgenin has been shown to modulate the mTOR signaling pathway. In streptozotocin-induced pancreatic β-cells, diosgenin was found to reverse the promotion of phosphorylated mTOR (p-mTOR) caused by the toxin, suggesting that it can regulate the AMPK/mTOR signaling pathway. nih.gov This action was linked to the amelioration of pancreatic β-cell apoptosis and dysfunction. nih.gov
Furthermore, in chronic myeloid leukemia (CML) cells, diosgenin-induced autophagy and cytotoxicity were associated with the inhibition of the mTOR signaling pathway. nih.gov This inhibition was linked to the generation of reactive oxygen species (ROS). nih.gov In prostate cancer cells, diosgenin has also been shown to suppress cell growth by inducing apoptosis and autophagy through the inhibition of the PI3K/Akt/mTOR signaling cascade. nih.gov
Anti-inflammatory Actions and Immunomodulation
Diosgenin exhibits significant anti-inflammatory and immunomodulatory properties, which are attributed to its ability to interfere with various inflammatory pathways and the production of pro-inflammatory mediators. scielo.brnih.govnih.govnih.gov
Inhibition of Pro-inflammatory Mediators (e.g., NO, IL-1β, IL-6, TNF-α)
A key aspect of diosgenin's anti-inflammatory activity is its capacity to inhibit the production of several pro-inflammatory mediators. In various preclinical models, diosgenin has been shown to effectively reduce the levels of nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.govdovepress.com
In human osteoarthritis chondrocytes stimulated with IL-1β, diosgenin significantly inhibited the production of NO and prostaglandin (B15479496) E2 (PGE2). nih.gov It also suppressed the IL-1β-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins, respectively. nih.gov
Studies using murine macrophages activated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) have demonstrated that pretreatment with diosgenin results in a concentration-dependent inhibition of NO production, as well as the expression of iNOS at both the protein and mRNA levels. nih.gov In the same study, diosgenin also inhibited the production of IL-1 and IL-6, but not TNF-α. nih.gov However, other research has shown that diosgenin can inhibit TNF-α expression in different cellular contexts, such as in palmitic acid-stimulated human umbilical vein endothelial cells (HUVECs). dovepress.com
Table 3: Inhibitory Effects of Diosgenin on Pro-inflammatory Mediators
| Cell/Animal Model | Stimulus | Inhibited Mediators | References |
| Human OA chondrocytes | IL-1β | NO, PGE2, iNOS, COX-2 | nih.gov |
| Murine macrophages | LPS/IFN-γ | NO, iNOS, IL-1, IL-6 | nih.gov |
| HUVECs | Palmitic acid | TNF-α, IL-6 | dovepress.com |
| Dendritic cells | - | IL-6, IL-12 (promotes IL-10) | dovepress.com |
Modulation of Immune Cell Function
Specific studies detailing the effects of diosgenin tetraglycoside on the function of immune cells could not be identified. While steroidal saponins (B1172615), as a class, are known to have immunomodulatory properties, data explicitly for the tetraglycoside variant of diosgenin is not present in the available literature. nih.govinnovareacademics.in Research on other glycosides, such as methyl protodioscin (B192190), indicates modulation of intestinal immune responses, but this cannot be directly extrapolated to diosgenin tetraglycoside. nih.gov
Antioxidant Activities
Effects on Endogenous Antioxidant Enzymes (e.g., SOD, GSH-Px)
There is a lack of specific research investigating the effects of diosgenin tetraglycoside on endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). Studies on protodioscin, a related steroidal saponin (B1150181), have shown it can increase SOD and glutathione peroxidase activities, but similar data for diosgenin tetraglycoside is not available. animbiosci.org
Reduction of Oxidative Stress Markers (e.g., MDA)
No specific findings on the ability of diosgenin tetraglycoside to reduce oxidative stress markers such as malondialdehyde (MDA) were found. While some related compounds, like pennogenin (B1253130) tetraglycoside, are noted for their antioxidant effects, detailed studies on MDA reduction by diosgenin tetraglycoside are absent from the current scientific record. ontosight.ai
Neuroprotective Mechanisms
Anti-oligomerization Effects (e.g., Amyloid-β)
Specific data on the anti-oligomerization effects of diosgenin tetraglycoside, particularly concerning amyloid-β, is not available. Neuroprotective studies of related compounds, such as protodioscin, have been explored in models of Parkinson's disease and cerebral ischemia-reperfusion injury, but not specifically for amyloid-β oligomerization. nih.govnih.gov
Blood-Brain Barrier Regulation
The blood-brain barrier (BBB) is a highly selective barrier formed by brain endothelial cells, which is crucial for maintaining the homeostasis of the central nervous system. nih.gove-dmj.org Dysfunction of the BBB is implicated in the progression of various neurological disorders, including glioblastoma and diabetic encephalopathy. e-dmj.orgnih.gov In the context of glioblastoma, a dysfunctional BBB can contribute to peritumoral edema. nih.gov Studies have shown that certain natural compounds can modulate BBB permeability. For instance, in glioblastoma models, overexpression of programmed cell death 10 (PDCD10) in cancer cells was found to increase BBB permeability by reducing the expression of tight junction proteins like ZO-1 and Claudin-5 in endothelial cells. nih.gov This effect was mediated through the release of high mobility group box 1 (HMGB1), which activates TLR4 signaling in endothelial cells. nih.gov
Pharmacokinetic analyses of diosgenin have suggested its potential to cross the blood-brain barrier, indicating its druggable nature for neurological conditions. herbmedpharmacol.comresearchgate.net The ability of a compound to permeate the BBB is a critical factor for its therapeutic efficacy in the central nervous system. frontiersin.org
Anti-Thrombotic and Hypolipidemic Effects
Diosgenin has demonstrated significant anti-thrombotic and hypolipidemic activities in preclinical studies.
Anti-Thrombotic Effects: Diosgenin has been shown to inhibit platelet aggregation and thrombosis in a dose-dependent manner. nih.gov It improves anticoagulant function by prolonging prothrombin time (PT), thrombin time (TT), and activated partial thromboplastin (B12709170) time (APTT). nih.govnih.gov In animal models, diosgenin also extends bleeding and clotting times. nih.gov The anti-thrombotic effect of diosgenin is considered to be superior to that of aspirin (B1665792) in some contexts and can be enhanced through structural modifications. nih.gov These actions are beneficial in preventing atherosclerosis, a condition where thrombosis plays a key pathogenic role. nih.govnih.gov
Hypolipidemic Effects: Numerous studies have highlighted diosgenin's ability to modulate lipid metabolism. nih.govnih.gov It effectively lowers plasma levels of total cholesterol and low-density lipoprotein (LDL) while increasing high-density lipoprotein (HDL) levels. nih.govnih.govresearchgate.net The primary mechanism for its cholesterol-lowering effect is the inhibition of intestinal cholesterol absorption, both of exogenous and endogenous origin. nih.govnih.gov This leads to increased excretion of neutral sterols without significantly affecting bile acid excretion. nih.gov
Diosgenin also influences lipid metabolism by:
Inhibiting the accumulation of lipids in adipocytes. researchgate.net
Regulating transcription factors related to lipid metabolism, such as sterol regulatory element-binding proteins (SREBPs) and liver X receptors (LXRs). nih.govscienceopen.com
Promoting the conversion of cholesterol to bile acids and enhancing its excretion. researchgate.net
Inhibiting hepatic cholesterol synthesis by downregulating enzymes like HMG-CoA reductase. scienceopen.com
Hypoglycemic Activity
Diosgenin exhibits notable hypoglycemic properties, making it a compound of interest for diabetes management. frontiersin.org It has been shown to reduce blood glucose levels and improve insulin sensitivity in various preclinical models. frontiersin.org
The mechanisms underlying its hypoglycemic activity include:
Reduced Intestinal Glucose Absorption: Diosgenin can inhibit the activity of intestinal disaccharidases, thereby reducing the absorption of glucose from the gut. frontiersin.org
Enhanced Glucose Uptake: It promotes glucose uptake in cells by influencing key signaling pathways. frontiersin.org Studies in HepG2 cells have shown that diosgenin can elevate glucose uptake and consumption by preventing the inactivation of the PI3K-Akt-GLUT4 pathway, which is often impaired in hyperglycemic conditions. researchgate.net
Pancreatic Beta-Cell Protection and Regeneration: Diosgenin has been observed to protect pancreatic beta-cells and may even promote their regeneration, leading to improved insulin secretion. nih.gov In diabetic rats, treatment with diosgenin led to an increase in the number of beta cells and insulin granules in the pancreas. nih.gov
Modulation of Cellular Pathways: It can influence various cellular pathways involved in glucose metabolism, including reducing hyperglycemia-induced endoplasmic reticulum (ER) stress. frontiersin.orgresearchgate.net
In Vivo Studies in Animal Models
Anti-tumor Efficacy in Animal Xenograft Models
Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of in vivo cancer research, allowing for the evaluation of anti-cancer therapies on human tumors. biocytogen.com Diosgenin has shown promising anti-tumor effects in several animal xenograft models. scielo.brnih.gov
Research has demonstrated that diosgenin can inhibit the growth of various types of tumors. For instance, it has been shown to significantly inhibit the growth of human breast cancer xenografts (MCF-7 and MDA-MB-231) and mouse lung adenocarcinoma tumors in mice. nih.gov In a hamster model, diosgenin inhibited the growth of oral tumors. nih.gov The anti-tumor activity is often achieved by inducing apoptosis (programmed cell death) and inhibiting cancer cell proliferation. scielo.br In some studies, diosgenin administered in combination with other compounds, such as thymoquinone, resulted in significant inhibition of tumor growth in mouse xenograft models. scielo.brnih.gov
| Cancer Type | Animal Model | Key Findings | Citation |
|---|---|---|---|
| Breast Cancer (MCF-7 and MDA-MB-231) | Mice | Significantly inhibited tumor growth. | nih.gov |
| Lung Adenocarcinoma (LA795) | Inbred T739 mice | Inhibited tumor growth by 33.94%. | nih.gov |
| Oral Tumors | DMBA-induced hamster buccal pouch model | Inhibited tumor growth. | nih.gov |
| Colorectal Tumor | Rat model | Reduced azoxymethane (B1215336) (AOM)-induced colonic aberrant crypt foci formation. | nih.gov |
| Generic Tumor Model | Mouse xenograft model | In combination with thymoquinone, significantly inhibited tumor growth and induced apoptosis. | scielo.br |
Neuroprotective Effects in Disease Models (e.g., Alzheimer's, Diabetes-induced Neurological Injury, Senescence)
Diosgenin has demonstrated significant neuroprotective effects in various animal models of neurological diseases.
Alzheimer's Disease (AD): In rodent models of AD, diosgenin administration has been shown to improve spatial learning and memory. nih.gov It successfully attenuates amyloid-β induced plaque load, oxidative stress, and neuroinflammation. nih.gov A key finding is that diosgenin can restore memory function by promoting axonal regeneration from the hippocampus to the prefrontal cortex. nih.gov This regenerative effect is driven by the upregulation of Secreted Protein Acidic and Rich in Cysteine (SPARC). nih.gov
Diabetes-induced Neurological Injury: Diosgenin has shown therapeutic potential in models of diabetic peripheral neuropathy (DPN). nih.gov In diabetic mice, it ameliorated behavioral and morphological changes associated with DPN by reducing oxidative stress. nih.govnih.gov The neuroprotective effects were linked to the activation of the Nrf2/HO-1 signaling pathway. nih.govnih.gov Histological analysis revealed that diosgenin treatment led to improvements in sciatic nerve morphology, with more normal-looking axons and intact myelin. nih.gov
Senescence: Dioscin, a glycoside of diosgenin, has been studied for its neuroprotective effects against brain aging. In a d-galactose-induced aging rat model, dioscin improved spatial learning and memory. nih.gov It was found to reduce oxidative damage and cellular senescence in the brain by decreasing protein carbonyl content and reactive oxygen species (ROS) levels, while enhancing the activity of antioxidant enzymes like SOD and GSH-Px. nih.gov These effects are partly mediated by modulating the MAPK and Nrf2/ARE signaling pathways. nih.gov
| Disease Model | Compound | Animal Model | Key Findings | Citation |
|---|---|---|---|---|
| Alzheimer's Disease | Diosgenin | Wistar rats (Aβ(1-42) induced) | Improved spatial learning and memory; attenuated plaque load, oxidative stress, and neuroinflammation. | nih.gov |
| Alzheimer's Disease | Diosgenin | 5XFAD mice | Restored memory function via SPARC-driven axonal growth. | nih.gov |
| Diabetic Peripheral Neuropathy | Diosgenin | C57 mice (STZ-induced) | Ameliorated behavioral and morphological changes; reduced oxidative stress via Nrf2/HO-1 pathway. | nih.govnih.gov |
| Brain Aging (Senescence) | Dioscin | d-galactose-induced aging rats | Improved spatial learning and memory; reduced oxidative damage and cellular senescence. | nih.gov |
Effects on Lipid Metabolism and Lipoprotein Catabolism in Animal Models
In vivo studies in animal models have consistently shown that diosgenin positively impacts lipid metabolism and lipoprotein catabolism. In rats fed a high-cholesterol diet, diosgenin supplementation led to a significant decrease in plasma and hepatic total cholesterol levels, while simultaneously increasing plasma HDL-cholesterol. researchgate.net
The mechanisms behind these effects are multifaceted. Diosgenin interferes with the absorption of cholesterol from the intestine, which in turn leads to an increased excretion of neutral sterols. nih.gov This reduction in cholesterol absorption triggers a compensatory increase in hepatic and intestinal cholesterol synthesis, partly through the upregulation of HMG-CoA reductase activity. nih.gov Despite this, the net effect is a reduction in circulating cholesterol levels.
Furthermore, diosgenin influences the catabolism of lipoproteins. Studies in rats have shown that diosgenin feeding increases the clearance of human low-density lipoprotein (hLDL) and rat high-density lipoprotein (rHDL) from the circulation. researchgate.net This suggests that diosgenin enhances the removal of these lipoprotein particles, likely through increased hepatic uptake. researchgate.net In high-fat diet-fed rats, diosgenin has been shown to ameliorate non-alcoholic fatty liver disease (NAFLD) by reducing serum total cholesterol and triglycerides, and decreasing liver fat accumulation. frontiersin.org These effects are associated with the modulation of the gut microbiota and related lipid and amino acid metabolism. frontiersin.org
| Animal Model | Dietary Condition | Key Findings on Lipid Profile | Mechanistic Insights | Citation |
|---|---|---|---|---|
| Rats | Standard Diet | Increased clearance of hLDL and rHDL. | Enhanced lipoprotein catabolism. | researchgate.net |
| Rats | High-Cholesterol Diet | Decreased plasma and hepatic total cholesterol; increased plasma HDL-cholesterol. | Inhibited cholesterol absorption; increased neutral sterol excretion. | nih.govresearchgate.net |
| Rats | High-Fat Diet | Reduced serum total cholesterol and triglycerides; decreased liver fat accumulation. | Modulated gut microbiota; improved lipid and amino acid metabolism. | frontiersin.org |
| Mice | High-Fat Diet | Reduced body weight gain; lowered inflammatory cytokines (TNF-α, IL-6). | Alleviated inflammation associated with obesity. | dovepress.com |
Impact on Metabolic Syndrome Components in Animal Models
Preclinical studies specifically investigating the impact of diosgenin tetraglycoside on components of metabolic syndrome in animal models are not extensively available in the current scientific literature. However, substantial research has been conducted on its aglycone, diosgenin. Studies in various rat models of diabetes and metabolic syndrome have shown that diosgenin can exert beneficial effects. For instance, in streptozotocin (B1681764) (STZ)-induced diabetic rats, diosgenin administration has been associated with a significant decrease in blood glucose and an increase in plasma insulin levels. frontiersin.org Research in rats on a high-fat diet also indicates that diosgenin may suppress the liver X receptor α (LXRα) signaling pathway, which is involved in fatty acid metabolism. dovepress.com Furthermore, diosgenin has been observed to improve insulin sensitivity and modulate key enzymes of carbohydrate metabolism in animal models. frontiersin.org These findings on the aglycone suggest a potential area for future research into the specific effects of its glycosidic forms, like diosgenin tetraglycoside.
Insecticidal and Insect Growth Regulatory Activities
While direct studies on the insecticidal activity of purified diosgenin tetraglycoside are limited, the broader class of molecules to which it belongs—saponins—is recognized for its insecticidal properties. researchgate.net Saponins can act as antifeedants, disrupt molting, regulate growth, and cause mortality in various insect pests. researchgate.net Their mechanism is often attributed to their interaction with cholesterol in insect cell membranes, which can interfere with the synthesis of essential hormones like ecdysteroids. researchgate.net
Research on plant extracts rich in saponins has demonstrated efficacy against several significant agricultural pests. For example, saponins have been shown to have antifeedant effects on the larvae of the flour worm, Tenebrio molitor, and to cause weight loss in the larvae of Ostrinia nubilalis. researchgate.net Extracts from Solanaceae plants, which can contain steroidal glycoalkaloids, have demonstrated toxic effects on the reproductive systems of various insects. nih.gov Specifically, extracts containing saponins have been evaluated against pests such as Spodoptera frugiperda and Tenebrio molitor, showing potential as botanical pesticides. mdpi.com These general findings for steroidal saponins suggest that diosgenin tetraglycoside could possess similar insecticidal or growth-regulatory properties, though specific preclinical data is needed for confirmation.
Table 1: General Insecticidal Activity of Plant Saponins in Preclinical Models
| Pest Species | Saponin Source/Type | Observed Effect | Citation(s) |
|---|---|---|---|
| Tenebrio molitor (Flour worm) | Alfalfa Saponins | Decreased quantity of metabolized food. | researchgate.net |
| Spodoptera frugiperda | Plant Extracts | Larval mortality, developmental delays. | mdpi.com |
| Spodoptera littoralis | Purified Saponins | Antifeedant activity. | researchgate.net |
| Acromynes octospinosus (Ant) | Dioscoreaceae Plants | Antifeedant activity. | researchgate.net |
Antifungal Efficacy in Specific Phytopathogen Models
Significant antifungal activity has been documented for a closely related compound, pennogenin tetraglycoside, which was isolated from the plant Cestrum nocturnum (lady of the night). nih.govactascientific.com This steroidal saponin has demonstrated notable efficacy against fungal phytopathogens responsible for significant agricultural damage. nih.govmdpi.com
In preclinical laboratory models, pennogenin tetraglycoside was identified as the primary compound responsible for the antifungal activity of C. nocturnum extracts. actascientific.com It exhibited potent mycelial growth inhibition against Fusarium solani, a widespread phytopathogen affecting numerous crops, and Fusarium kuroshium. nih.govresearchgate.net F. kuroshium, in symbiosis with the Kuroshio shot hole borer beetle, causes Fusarium dieback, a severe plant disease affecting hundreds of species, including the avocado. nih.govresearchgate.net Research has highlighted that pennogenin tetraglycoside is the first natural product identified to be active against this destructive, quarantined pest. nih.govresearchgate.net Further microscopic analysis revealed that active fractions containing the compound caused significant morphological damage to the fungal hyphae, including wrinkles, thinning, and agglomerations. nih.gov
Table 2: Antifungal Activity of Pennogenin Tetraglycoside in Phytopathogen Models
| Phytopathogen | Compound/Source | Preclinical Model | Key Findings | Citation(s) |
|---|---|---|---|---|
| Fusarium solani | Pennogenin tetraglycoside from Cestrum nocturnum | In vitro mycelial growth assay | Exhibited significant mycelial growth inhibition. | nih.govmdpi.com |
| Fusarium kuroshium | Pennogenin tetraglycoside from Cestrum nocturnum | In vitro mycelial growth assay | Exhibited potent mycelial growth inhibition; caused morphological alterations to hyphae. | nih.govresearchgate.netresearchgate.net |
Angiogenesis Modulation in Preclinical Models
There is a lack of specific preclinical data on the direct effects of diosgenin tetraglycoside on angiogenesis. However, its aglycone, diosgenin, has been the subject of multiple investigations in this area. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and diseases like cancer. plos.org
Studies using preclinical models have shown that diosgenin can modulate angiogenesis. In human prostate cancer PC-3 cells, diosgenin was found to inhibit the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. plos.orgnih.gov This suppression of VEGF suggests a mechanism by which diosgenin could inhibit tumor-induced angiogenesis. plos.org Further research using an in vivo zebrafish embryo model demonstrated that diosgenin hinders the development of inter-segmental vessels (ISV) and significantly decreases the expression of VEGF-A mRNA. njppp.com These findings establish the anti-angiogenic potential of the aglycone diosgenin, indicating a valuable area of investigation for its glycoside derivatives. njppp.comresearchgate.net
Table 3: Angiogenesis Modulation by Diosgenin (Aglycone) in Preclinical Models
| Preclinical Model | Compound | Key Findings | Citation(s) |
|---|---|---|---|
| Human Prostate Cancer PC-3 Cells | Diosgenin | Inhibited tube formation of endothelial cells; decreased mRNA expression of VEGF. | plos.orgnih.gov |
| Zebrafish Embryos | Diosgenin | Inhibited the development of inter-segmental vessels (ISV); suppressed VEGF-A mRNA expression. | njppp.com |
Future Research Directions for Diosgenin Tetraglycoside
Elucidation of Complete Structure-Activity Relationships for Glycosylated Forms
A critical area of future research lies in fully understanding the structure-activity relationships (SAR) of glycosylated forms of diosgenin (B1670711), including the tetraglycoside. The type, number, and linkage of sugar moieties attached to the diosgenin aglycone significantly influence its biological activity. nih.govasm.org
For instance, studies have shown that the antifungal activity of diosgenin saponins (B1172615) is highly dependent on the composition of the sugar chain. asm.orgasm.org While some triglycosides exhibit activity against certain fungal strains, the aglycone diosgenin itself may show no significant effect. nih.govasm.org A comprehensive SAR analysis would involve synthesizing a library of diosgenin glycosides with varying sugar chains and systematically evaluating their activities. This would provide invaluable insights into how glycosylation patterns affect potency and specificity, guiding the design of more effective therapeutic agents. nih.govresearchgate.net
Table 1: Structure-Activity Relationship Insights for Diosgenin Glycosides
| Compound/Derivative | Structural Feature | Observed Activity/Finding | Reference(s) |
|---|---|---|---|
| Diosgenin | Aglycone | No obvious antifungal activity. | nih.gov |
| Diosgenin-3-O-glucoside | Monoglycoside | No obvious antifungal activity. | nih.gov |
| Diosgenin triglycosides | Three sugar moieties | Active against Candida albicans and Candida glabrata. | asm.orgasm.org |
| Diosgenin tetraglycosides | Four sugar moieties | Antifungal activity is dependent on the specific sugar composition. | asm.orgasm.org |
| Diosgenin derivatives | Modified at C-3 and C-26 | Introduction of L-tryptophan enhanced cytotoxic activities against cancer cell lines. | researchgate.net |
| Hecogenin saponins | Less than four sugar units | No antifungal activity detected. | asm.orgasm.org |
Advanced Understanding of Biosynthetic Regulation for Enhanced Production
The biosynthesis of diosgenin and its glycosides is a complex multi-step process involving several key enzymes and metabolic pathways. researchgate.netoup.com Future research should focus on unraveling the intricate regulatory networks that govern the production of diosgenin tetraglycoside in plants.
The biosynthesis starts from the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, leading to the synthesis of cholesterol or sitosterol (B1666911), which serve as precursors. researchgate.netoup.com A series of hydroxylation, oxidation, and glycosylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), then lead to the final diosgenin glycosides. researchgate.netnih.gov
Identifying the rate-limiting enzymes and understanding the transcriptional regulation of the genes involved are crucial for enhancing production. nih.gov For example, studies have identified specific CYP450 genes involved in diosgenin biosynthesis in Dioscorea zingiberensis. researchgate.netnih.gov Further investigation into the transcription factors that control these genes could lead to strategies for upregulating the entire pathway, thereby increasing the yield of diosgenin tetraglycoside. nih.gov
Development of Sustainable Production Methods through Synthetic Biology and Metabolic Engineering
Traditional extraction of diosgenin from plant sources can be inefficient and environmentally taxing. nih.gov Synthetic biology and metabolic engineering offer promising alternatives for the sustainable production of diosgenin and its glycosides. nih.gov
Researchers have successfully engineered Saccharomyces cerevisiae (yeast) for the de novo production of diosgenin from glucose. nih.govnih.gov This involves introducing the necessary biosynthetic genes from plants and other organisms into the yeast genome. nih.gov Further optimization of these engineered strains, by fine-tuning gene expression and eliminating competing metabolic pathways, has the potential to achieve industrial-scale production. nih.gov
Metabolic engineering of plant hairy root cultures is another viable strategy. Overexpression of key enzymes in the diosgenin biosynthesis pathway in Trigonella foenum-graecum hairy roots has been shown to significantly increase diosgenin content. nih.gov These approaches not only provide a more sustainable and controlled production platform but also facilitate the synthesis of novel glycosylated derivatives. frontiersin.org
Table 2: Advances in Sustainable Production of Diosgenin
| Organism/System | Engineering Strategy | Key Finding/Outcome | Reference(s) |
|---|---|---|---|
| Saccharomyces cerevisiae | Heterologous expression of plant and animal genes | Achieved de novo synthesis of diosgenin from glucose. | nih.govnih.gov |
| Saccharomyces cerevisiae | Pathway optimization and gene expression fine-tuning | Increased diosgenin titer to 2.03 g/L in fed-batch fermentation. | nih.gov |
| Trigonella foenum-graecum (hairy roots) | Overexpression of Δ24-reductase gene | 3-fold increase in diosgenin content compared to non-transgenic hairy roots. | nih.gov |
| Dioscorea zingiberensis | Enzymatic saccharification and microbial transformation | Diosgenin yield of over 90% from treated tubers. | researchgate.net |
Discovery of Novel Biological Targets and Signaling Pathways
While diosgenin has been shown to modulate various signaling pathways, the specific targets of its glycosylated forms, such as the tetraglycoside, are less understood. nih.govscielo.brscielo.brmdpi.com Future research should aim to identify novel biological targets and elucidate the precise molecular mechanisms through which diosgenin tetraglycoside exerts its effects.
Diosgenin has been reported to influence pathways such as PI3K/Akt/mTOR, NF-κB, and STAT3, which are implicated in cancer and inflammation. nih.govmdpi.com It is plausible that the glycoside forms have distinct or more potent interactions with these or other signaling cascades. High-throughput screening and proteomic approaches could be employed to identify direct binding partners of diosgenin tetraglycoside. Understanding these interactions at a molecular level is crucial for developing targeted therapies for various diseases. nih.gov
Investigation of Bioavailability and Systemic Distribution in Preclinical Models
A significant hurdle in the clinical application of many natural products, including diosgenin, is their poor bioavailability. scielo.brinformaticsjournals.co.in The hydrophobicity of diosgenin can limit its absorption and systemic distribution. scielo.brdovepress.com Glycosylation can alter the physicochemical properties of the aglycone, potentially improving its solubility and bioavailability.
Future preclinical studies must thoroughly investigate the absorption, distribution, metabolism, and excretion (ADME) properties of diosgenin tetraglycoside. nih.govthieme-connect.de Studies on dioscin (B1662501) (a diosgenin triglycoside) have shown that it has better intestinal permeability compared to diosgenin. nih.govthieme-connect.de It is important to determine if the tetraglycoside form offers similar or enhanced pharmacokinetic properties. This research will be essential for establishing effective and safe administration protocols for future clinical trials.
Exploration of Synergistic Effects with Other Bioactive Compounds
The therapeutic potential of diosgenin tetraglycoside may be significantly enhanced when used in combination with other bioactive compounds. mdpi.com Investigating these synergistic effects is a promising avenue for future research.
Q & A
Q. What analytical techniques are recommended for characterizing diosgenin tetraglycoside in plant extracts?
Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for quantification and purity assessment, and infrared (IR) spectroscopy for functional group identification. Ensure calibration with reference standards and validate reproducibility across triplicate runs .
Q. How should researchers design experiments to evaluate enzyme inhibition by diosgenin tetraglycoside?
Methodological Answer: Employ kinetic assays (e.g., Michaelis-Menten analysis) with positive and negative controls. Measure IC50 values using dose-response curves and validate results with isothermal titration calorimetry (ITC) to confirm binding affinity. Include enzyme-specific substrates (e.g., α-glucosidase for antidiabetic studies) .
Q. What in vitro models are suitable for assessing the biological activity of diosgenin tetraglycoside?
Methodological Answer: Use cell-based assays such as LPS-induced macrophage models for anti-inflammatory activity, MTT assays for cytotoxicity profiling, and enzyme-linked immunosorbent assays (ELISA) to quantify cytokine modulation. Ensure cell lines (e.g., RAW 264.7, HepG2) are authenticated via STR profiling .
Q. What statistical methods are appropriate for analyzing dose-response relationships in diosgenin tetraglycoside studies?
Methodological Answer: Apply nonlinear regression (e.g., four-parameter logistic model) for EC50/IC50 determination. Use one-way ANOVA with Tukey’s post-hoc test for multi-group comparisons. Software tools like GraphPad Prism or R are recommended for robust statistical validation .
Q. What quality control parameters are essential when standardizing diosgenin tetraglycoside extracts for research?
Methodological Answer: Ensure purity (>95% via HPLC), structural identity (NMR, MS), residual solvent levels (GC-MS), and heavy metal content (ICP-MS). Follow pharmacopeial guidelines (e.g., USP) for batch-to-batch consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biosynthetic pathways of diosgenin tetraglycoside across different plant species?
Methodological Answer: Conduct comparative transcriptomic analysis (RNA-seq) of Paris polyphylla vs. Dioscorea species to identify species-specific enzymes. Validate candidate genes via heterologous expression in Nicotiana benthamiana and monitor metabolite production using LC-MS/MS .
Q. What strategies optimize the extraction yield of diosgenin tetraglycoside while preserving structural integrity?
Methodological Answer: Use response surface methodology (RSM) to model solvent systems (e.g., ethanol-water ratios) and extraction temperatures. Monitor degradation products via UPLC-QTOF-MS and optimize lyophilization protocols to prevent glycoside hydrolysis .
Q. How do researchers address discrepancies between in silico predictions and empirical data in diosgenin tetraglycoside target identification?
Methodological Answer: Validate computational docking results (AutoDock Vina) with surface plasmon resonance (SPR) for binding kinetics. Perform pathway enrichment analysis (KEGG, GO) to contextualize targets within biological networks .
Q. What computational approaches predict the pharmacokinetic properties of diosgenin tetraglycoside?
Methodological Answer: Use SwissADME for bioavailability predictions, molecular dynamics simulations (GROMACS) for membrane permeability, and GastroPlus® for compartmental modeling. Cross-validate with in vitro Caco-2 cell permeability assays .
Q. How can CRISPR-Cas9 technology be applied to study diosgenin tetraglycoside biosynthesis in plant models?
Methodological Answer: Design sgRNAs targeting putative cytochrome P450 genes in Dioscorea spp. Use Agrobacterium-mediated transformation for gene knockout and analyze mutants via LC-MS metabolomics. Compare with wild-type plants to quantify pathway disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
